Rupatadine N-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H26ClN3O |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |
InChI Key |
KQTDHNFACRZETD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Rupatadine N-oxide: Chemical Structure, Physicochemical Properties, and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rupatadine is a second-generation, non-sedating antihistamine with a dual mechanism of action, exhibiting potent antagonism of both histamine H1 receptors and platelet-activating factor (PAF) receptors.[1][2][3] This unique pharmacological profile makes it an effective therapeutic agent for the management of allergic rhinitis and urticaria.[1][2][3] As with many xenobiotics, rupatadine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5] This guide provides a detailed technical overview of a key metabolite, Rupatadine N-oxide, focusing on its chemical structure, molecular weight, and its position within the broader metabolic pathway of rupatadine. Understanding the chemical properties and metabolic fate of rupatadine and its derivatives is crucial for drug development, safety assessment, and the optimization of therapeutic efficacy.
Chemical Identity and Physicochemical Properties
A comparative summary of the key physicochemical properties of Rupatadine and its N-oxide metabolite is presented below.
| Property | Rupatadine | Rupatadine N-oxide |
| Molecular Formula | C26H26ClN3 | C26H26ClN3O |
| Molecular Weight | 415.97 g/mol | 431.96 g/mol |
| IUPAC Name | 8-Chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridine | 3-((4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide |
| SMILES | Clc1cc2c(cc1)C(=C1CCN(Cc3cncc(c3)C)CC1)c1ncccc1CC2 | ClC1=CC(CCC2=C/3N=CC=C2)=C(C=C1)C3=C4CCN(CC5=C=CC(C)=C5)CC/4 |
Chemical Structure Analysis
The chemical structures of Rupatadine and its putative primary N-oxide metabolite are depicted below. The N-oxidation is presumed to occur on the pyridine ring, a common metabolic pathway for compounds containing this moiety.
Caption: Chemical structures of Rupatadine and Rupatadine N-oxide.
Metabolic Pathway of Rupatadine
Rupatadine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[4] The metabolic pathways include N-dealkylation, hydroxylation, and oxidation. The formation of Rupatadine N-oxide is a result of the oxidation of the pyridine nitrogen atom. Other significant metabolites include desloratadine and its hydroxylated derivatives, which also possess antihistaminic activity and contribute to the overall therapeutic effect of the parent drug.[5]
Caption: Simplified metabolic pathway of Rupatadine.
Pharmacological Activity of Metabolites
While Rupatadine itself is a potent antagonist of both histamine H1 and PAF receptors, its metabolites also contribute to its overall pharmacological profile. Desloratadine and its hydroxylated forms are known to retain significant antihistaminic activity.[4][5]
The pharmacological activity of Rupatadine N-oxide has not been extensively characterized. However, in many cases, N-oxide metabolites of tertiary amines are less active than their parent compounds. For some drugs, N-oxides can act as prodrugs, being reduced back to the active parent amine in vivo. Further research is required to fully elucidate the specific antihistaminic and anti-PAF activity of Rupatadine N-oxide.
Experimental Protocols
In Vitro Metabolism of Rupatadine using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of rupatadine in vitro.
1. Materials:
-
Rupatadine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
2. Procedure:
-
Prepare a stock solution of rupatadine in a suitable organic solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the rupatadine substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for in vitro metabolism of Rupatadine.
LC-MS/MS Analysis of Rupatadine and its Metabolites in Human Plasma
This protocol outlines a sensitive and specific method for the simultaneous quantification of rupatadine and its N-oxide metabolite in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rupatadine, rupatadine N-oxide, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rupatadine | 416.2 | [Specific fragment] |
| Rupatadine N-oxide | 432.2 | [Specific fragment] |
| Internal Standard | [Specific m/z] | [Specific fragment] |
Conclusion
Rupatadine N-oxide is a significant metabolite of rupatadine, formed through the oxidation of the pyridine ring. Its chemical structure and molecular weight have been well-characterized. While its pharmacological activity is not yet fully elucidated, understanding its formation and detection is critical for comprehensive pharmacokinetic and drug metabolism studies of rupatadine. The provided experimental protocols offer a robust framework for researchers to investigate the in vitro metabolism of rupatadine and to accurately quantify the parent drug and its N-oxide metabolite in biological matrices. Further investigation into the specific biological activities of Rupatadine N-oxide will provide a more complete picture of the overall therapeutic and safety profile of rupatadine.
References
-
ResearchGate. (n.d.). Chemical structures of rupatadine (A), desloratadine (B), and 3-hydroxydesloratadine (C). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rupatadine. PubChem. Retrieved from [Link]
-
Acta Scientific. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]
-
RSC Publishing. (2022). RESEARCH ARTICLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine. PubMed Central. Retrieved from [Link]
-
Wiley Online Library. (2023). Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of rupatadine fumarate polymorphic crystalline forms in pharmaceutical raw materials. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved from [Link]
-
Springer. (n.d.). Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects. Retrieved from [Link]
-
ResearchGate. (2022). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]
-
TSI Journals. (n.d.). synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Rupatadine: Pharmacological profile and its use in the treatment of allergic disorders | Request PDF. Retrieved from [Link]
-
TSI Journals. (n.d.). spectral-characterization-of-rupatadine-fumarate-and-its-potential-impurities.pdf. Retrieved from [Link]
-
Dove Medical Press. (2021). Rupatadine Oral Solution Titration by Body Weight in Paediatric Patients Suffering from Allergic Rhinitis: A Population Pharmacokinetic Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Pharmacokinetics, Safety and Cognitive Function Profile of Rupatadine 10, 20 and 40 mg in Healthy Japanese Subjects: A Randomised Placebo-Controlled Trial. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN103804357A - Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof.
-
ResearchGate. (n.d.). Optical characteristics of Rupatadine fumarate by UV method. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]
Sources
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of the antihistamine and anti-PAF effects of rupatadine in allergic diseases: off-label use in a case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unsuspected polymorphic metabolism of rupatadine via its primary metabolite, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rupatadine N-oxide CAS number and synonyms
CAS Number: 1704730-21-1 Primary Classification: Pharmaceutical Impurity / Oxidative Degradant[1]
Executive Summary
Rupatadine N-oxide is a critical oxidative degradation product and potential metabolite of the second-generation antihistamine Rupatadine.[1] In the context of drug development and ICH Q3A/Q3B impurity profiling, it represents a significant stability-indicating parameter.[1][2] This guide delineates the structural identity, formation mechanisms, and rigorous analytical characterization of Rupatadine N-oxide (specifically the 5-methylpyridine-N-oxide isomer), providing actionable protocols for its isolation and identification.[1]
Chemical Identity & Structural Isomerism[1]
Rupatadine contains multiple nitrogen centers susceptible to oxidation. It is imperative to distinguish between the specific regioisomers to ensure regulatory compliance and accurate standard referencing.
Core Identification Data[1][3]
Structural Isomerism Alert (Critical Quality Attribute)
Rupatadine possesses three nitrogen atoms:
-
Tricyclic Pyridine Nitrogen: Sterically hindered and electronically deactivated; least likely to oxidize.[1]
-
Piperidine Nitrogen (Aliphatic): Highly basic tertiary amine.[1] Susceptible to rapid oxidation by peroxides (forming Piperidine N-oxide, often CAS: N/A).[1]
-
5-Methylpyridine Nitrogen: Aromatic nitrogen.[1] Susceptible to N-oxidation under specific metabolic (CYP450) or forced degradation (mCPBA) conditions.[1]
Note: The CAS 1704730-21-1 specifically refers to the 5-Methylpyridine N-oxide .[1][4][11] Researchers must verify which isomer is required for their specific impurity profiling, as the aliphatic N-oxide is a common "oxidative stress" artifact, while the pyridine N-oxide is a stable process impurity.[1]
Formation Pathways & Significance[1]
Understanding the genesis of Rupatadine N-oxide allows for the implementation of control strategies in formulation and storage.[1]
Degradation Mechanism (Oxidative Stress)
Under ICH stress testing (forced degradation), Rupatadine exhibits sensitivity to oxidizing agents.[1]
-
Peroxide Stress (H₂O₂): Predominantly attacks the aliphatic piperidine nitrogen due to its higher nucleophilicity.[1]
-
Radical/Catalytic Oxidation: Can lead to the formation of the pyridine N-oxide (CAS 1704730-21-1).[1]
Metabolic Relevance
In vivo, Rupatadine undergoes extensive metabolism. The N-oxidation of the pyridine ring is a Phase I metabolic transformation mediated by cytochrome P450 isoenzymes (primarily CYP3A4).[1] This makes the authentic standard essential for bioanalytical method validation (BMV) to differentiate circulating metabolites from the parent drug.[1]
Figure 1: Divergent oxidative pathways of Rupatadine leading to distinct N-oxide isomers.[1]
Synthesis & Isolation Protocol
To obtain the specific Pyridine N-oxide (CAS 1704730-21-1) for reference standards, a selective oxidation strategy is required.[1] While aliphatic amines oxidize with H₂O₂, aromatic nitrogens typically require peracids.
Selective Synthesis (mCPBA Method)[1]
-
Objective: Target the aromatic pyridine nitrogen.
-
Reagents: meta-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).[1]
-
Causality: mCPBA is a strong electrophilic oxidant capable of overcoming the aromatic stabilization of the pyridine ring.[1]
Protocol:
-
Dissolution: Dissolve 1.0 eq of Rupatadine free base in anhydrous DCM (0.1 M concentration). Cool to 0°C.[1]
-
Addition: Add 1.1 eq of mCPBA portion-wise over 20 minutes. Note: Excess mCPBA may lead to N,N'-dioxide formation (oxidation of both nitrogens).[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC or HPLC.[1][13]
-
Quench: Wash the organic layer with 10% Na₂SO₃ (to reduce excess peracid) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).
-
Purification: The N-oxide is more polar than the parent.[1] Purify via Flash Column Chromatography (Silica gel).[1]
Analytical Characterization
Reliable identification requires orthogonal techniques.[1]
Mass Spectrometry (LC-MS/MS)
-
Mass Shift: +16 Da relative to Rupatadine (416.18 m/z).[1]
-
Fragmentation Pattern (MS2):
NMR Spectroscopy
NMR is the definitive method to distinguish the isomers.[1]
-
¹H NMR (CDCl₃):
-
Pyridine Ring Protons: In the N-oxide, the protons ortho to the nitrogen (position 2 and 6 of the pyridine ring) typically shift downfield (deshielded) or show distinct splitting changes compared to the parent drug due to the N-O dipole.[1]
-
Methyl Group: The methyl group attached to the pyridine ring will show a slight chemical shift change.[1]
-
Piperidine Protons: If the oxidation were on the piperidine (aliphatic), the protons adjacent to the piperidine nitrogen would show a significant downfield shift (~0.5 - 1.0 ppm).[1] In the Pyridine N-oxide (CAS 1704730-21-1), the piperidine protons remain relatively unchanged.[1]
-
HPLC Parameters (Stability Indicating Method)
-
Column: C18 (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetate Buffer (pH 6.0) : Methanol (Gradient).[1]
-
Elution Order: N-oxides are significantly more polar than the parent tertiary amine.[1]
-
Retention Time (RT): Rupatadine N-oxide will elute earlier (lower RT) than Rupatadine.[1]
-
Analytical Decision Workflow
Use this logic gate to confirm the identity of an unknown impurity peak suspected to be Rupatadine N-oxide.
Figure 2: Step-by-step analytical logic for distinguishing Rupatadine N-oxide isomers.
References
-
Cleanchem Laboratories. (n.d.).[1] Rupatadine N-Oxide Impurity 1 | CAS No: 1704730-21-1.[1][3][4][5][7][11] Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 133017, Rupatadine. Retrieved February 6, 2026, from [Link]
-
Patel, P. et al. (2014).[1] Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products. Sci Pharm. 2014; 82(2): 285–297.[1] Retrieved from [Link]
Sources
- 1. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. alentris.org [alentris.org]
- 5. veeprho.com [veeprho.com]
- 6. Rupatadine N-oxide | 1704730-21-1 [sigmaaldrich.com]
- 7. Rupatadine N-Oxide Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 8. Rupatadine N-Oxide Impurity 3 | CAS No: NA [aquigenbio.com]
- 9. theclinivex.com [theclinivex.com]
- 10. Rupatadine N-Oxide [sincopharmachem.com]
- 11. Rupatadine N-Oxide ([1,2-b]Pyridine N-Oxide) | Axios Research [axios-research.com]
- 12. tga.gov.au [tga.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Metabolic Pathway of Rupatadine to Rupatadine N-oxide: A Technical Guide
Executive Summary
This technical guide details the specific metabolic and oxidative conversion of Rupatadine (a dual histamine H1 and PAF antagonist) to its N-oxide derivative. While the primary metabolic route of Rupatadine involves N-dealkylation to desloratadine and hydroxylation via CYP3A4, the formation of Rupatadine N-oxide represents a critical oxidative pathway relevant to both hepatic metabolism and drug stability profiling. This document outlines the enzymatic basis, reaction mechanism, and validated experimental protocols for isolating and characterizing this specific metabolite.
Part 1: Chemical Basis and Enzymology
Structural Susceptibility
Rupatadine contains two primary nitrogen centers susceptible to oxidative attack:
-
The Piperidine Nitrogen: A tertiary amine within the piperidinyl-benzo-cyclohepta-pyridine structure.
-
The Pyridine Nitrogen: Located on the methyl-pyridinyl side chain.
The formation of Rupatadine N-oxide is an oxidative addition reaction where an oxygen atom is covalently bonded to one of these nitrogen atoms. In the context of cytochrome P450 (CYP) catalysis, this typically occurs at the tertiary amine (piperidine) or the pyridine ring, resulting in a mass shift of +16 Da .
The Enzymatic Driver: CYP3A4
Research confirms that CYP3A4 is the principal isoenzyme responsible for the biotransformation of Rupatadine.[1][2][3][4][5][6][7] While CYP2C9, CYP2C19, and CYP2D6 play minor roles, CYP3A4 governs the oxidative landscape.[3][7]
-
Mechanism: The heme-iron center of CYP3A4 activates molecular oxygen. The high-valent iron-oxo species (
) attacks the lone pair of electrons on the Rupatadine nitrogen. -
Reaction Type: Monooxygenation / N-oxidation.
-
Cofactor Requirement: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form) is the essential electron donor.
Metabolic vs. Degradative Pathways
It is crucial to distinguish between metabolic generation and chemical degradation:
-
In Vivo (Metabolic): Mediated by CYP3A4 in the liver.[1][2][3][5][6][8]
-
Ex Vivo (Stability): Rupatadine fumarate shows susceptibility to oxidation (e.g., peroxide stress), forming Rupatadine N-oxide as a primary degradation impurity.[9]
Part 2: Pathway Visualization
The following diagram illustrates the position of N-oxide formation within the broader metabolic landscape of Rupatadine.
Figure 1: The metabolic divergence of Rupatadine mediated by CYP3A4, highlighting the N-oxidation pathway alongside major dealkylation routes.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To study this pathway, researchers must utilize a controlled in vitro system. The following protocol ensures kinetic linearity and metabolite capture.
Reagents and Setup
-
System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Generating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Substrate: Rupatadine Fumarate (dissolved in DMSO; final DMSO < 0.1%).
Incubation Workflow
This workflow is designed to prevent non-specific binding and ensure the reaction is enzyme-driven.
-
Pre-Incubation (Equilibration):
-
Mix HLM (0.5 mg/mL protein) with Rupatadine (10 µM) in phosphate buffer.
-
Incubate at 37°C for 5 minutes. Reason: Allows substrate to bind to the enzyme active site before reaction initiation.
-
-
Initiation:
-
Add NADPH generating system to start the reaction.
-
Control: Prepare a parallel sample adding buffer instead of NADPH (Negative Control).
-
-
Reaction Phase:
-
Incubate at 37°C with gentle shaking for 30–60 minutes.
-
-
Termination (Quenching):
-
Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS) in a 1:3 ratio (Sample:ACN).
-
Reason: Precipitates proteins and stops metabolic activity immediately.
-
-
Preparation for Analysis:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to LC-MS vials.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the generation and isolation of Rupatadine N-oxide from liver microsomes.
Part 4: Analytical Characterization
Mass Spectrometry Parameters
To positively identify Rupatadine N-oxide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
| Parameter | Setting / Value | Notes |
| Ionization Mode | ESI Positive (+) | Nitrogen centers protonate readily. |
| Parent Ion (Rupatadine) | m/z 416.2 | Monoisotopic mass of Rupatadine. |
| Target Ion (N-oxide) | m/z 432.2 | Shift of +16 Da (Oxygen). |
| Key Fragment | Loss of -16 Da or -17 Da | Characteristic of N-oxides (loss of oxygen or OH radical). |
| Retention Time | Earlier than Parent | N-oxides are more polar than the parent drug. |
Data Interpretation
When analyzing the MS/MS spectrum:
-
Mass Shift: Look for the peak at m/z 432.
-
Fragmentation: N-oxides often undergo deoxygenation in the source or collision cell. A high abundance of the product ion corresponding to the parent drug (m/z 416) within the fragmentation spectrum of the m/z 432 precursor is a strong indicator of an N-oxide structure.
Part 5: Clinical and Toxicological Relevance
Activity Profile
Unlike Desloratadine (the major active metabolite), Rupatadine N-oxide is generally considered a minor metabolite or a degradation product.
-
Activity: N-oxides of antihistamines typically exhibit reduced receptor binding affinity compared to the parent amine due to the steric and electronic changes at the nitrogen center.
-
MIST Guidelines: In drug safety testing (Metabolites in Safety Testing), unless the N-oxide is disproportionately present in human plasma compared to toxicological species, it is usually categorized as a standard oxidative metabolite.
Drug-Drug Interactions (DDI)
Since the formation is CYP3A4-dependent:
-
Inhibitors: Co-administration with Ketoconazole or Erythromycin (strong CYP3A4 inhibitors) will suppress N-oxide formation, potentially increasing parent Rupatadine levels.
-
Inducers: Rifampicin may increase the clearance of Rupatadine via this and other oxidative pathways.
References
-
Mullol, J., et al. (2008).[6] Rupatadine in allergic rhinitis and chronic urticaria. Allergy. Available at: [Link]
-
Amer, M. M., et al. (2023).[9] Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Journal of Separation Science. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Available at: [Link]
-
Health Canada. (2025). Product Monograph: pms-RUPATADINE. Available at: [Link]
-
PubChem. (n.d.). Rupatadine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Review paper Rupatadine: a novel second-generation antihistamine [termedia.pl]
- 9. researchgate.net [researchgate.net]
Difference between Rupatadine N-oxide and Desloratadine
Differentiation, Origins, and Analytical Characterization
Executive Summary
In the development and quality control of Rupatadine Fumarate formulations, distinguishing between its active metabolites and oxidative degradants is critical for establishing safety and efficacy.[1]
This guide delineates the technical differences between Desloratadine (the primary pharmacologically active metabolite) and Rupatadine N-oxide (a critical oxidative impurity).[1][2] While both share the tricyclic benzocyclohepta-pyridine core, their origins, regulatory status, and analytical signatures diverge significantly.[1][2]
| Feature | Desloratadine | Rupatadine N-oxide |
| Role | Active Metabolite (In Vivo) | Impurity / Degradant (In Vitro) |
| Origin | Hepatic Metabolism (CYP3A4) | Oxidative Stress (Storage/Synthesis) |
| Molecular Weight | 310.82 g/mol | 431.96 g/mol |
| Structural Change | Loss of pyridinyl-methyl side chain | Oxidation of pyridine nitrogen |
| Regulatory Status | Active Pharmaceutical Ingredient (API) | Impurity (ICH Q3B limits apply) |
Molecular Architecture & Mechanistic Origins[2]
Structural Relationship
Rupatadine is a dual antagonist (H1 Histamine and PAF receptors).[3][4][5] Its structure consists of a tricyclic core (derived from Desloratadine) linked to a lutidinyl (methylpyridine) group.[2]
-
Desloratadine: Formed when the lutidinyl-methyl group is cleaved from the piperidine nitrogen.[1][2] This exposes the secondary amine, which is essential for its specific binding profile.
-
Rupatadine N-oxide: Formed when the nitrogen atom on the lutidinyl (pyridine) ring undergoes oxidation.[1][2] The carbon skeleton remains intact, but the polarity and basicity of the molecule are altered.
Pathway Visualization
The following diagram illustrates the divergent pathways transforming the parent molecule into either a potent metabolite or a stability-limiting impurity.[1][2]
Figure 1: Divergent pathways of Rupatadine transformation. Green indicates the metabolic activation pathway; Red indicates the oxidative degradation pathway.
Analytical Differentiation (Protocol)
Distinguishing these species requires robust chromatography and mass spectrometry due to the structural similarity of the tricyclic core.
Mass Spectrometry Signatures
Mass spectrometry provides the most definitive identification.
| Compound | Molecular Formula | Precursor Ion [M+H]+ | Key Fragment Ions (MS/MS) |
| Rupatadine | C26H26ClN3 | 416.2 | 311 (Desloratadine core), 282 |
| Desloratadine | C19H19ClN2 | 311.1 | 259, 230 (Loss of piperidine ring fragments) |
| Rupatadine N-oxide | C26H26ClN3O | 432.2 | 416 (Loss of oxygen), 311 (Core) |
Differentiation Logic:
-
Mass Shift: N-oxide shows a +16 Da shift relative to Rupatadine.[2] Desloratadine shows a -105 Da shift.[2]
-
Fragmentation: The N-oxide often shows a characteristic loss of 16 Da (oxygen) in the source or MS2, reverting to the parent ion mass (416).[1][2]
Chromatographic Separation Protocol (HPLC)
The N-oxide is significantly more polar than the parent Rupatadine due to the N-O bond, leading to earlier elution in Reverse Phase (RP) systems.[1][2] Desloratadine, being a secondary amine, often elutes earlier than Rupatadine but its position relative to the N-oxide depends on pH.[2]
Methodology: Stability-Indicating RP-HPLC
-
Objective: Separate Parent, Desloratadine, and N-oxide.[1][2]
-
Column: C18 (e.g., Hypersil ODS or equivalent), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase:
-
Detection: UV at 245 nm (Isosbestic point or absorption max for the tricyclic system).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Rupatadine Fumarate sample in Mobile Phase.
-
Stress Testing (Validation): To confirm N-oxide retention time, treat a small aliquot of Rupatadine standard with 3% H2O2 for 2 hours at 60°C. This forces the formation of the N-oxide.[2]
-
Injection: Inject 20 µL.
-
Elution Order (Typical RP-C18):
Regulatory & Safety Implications
Desloratadine (The Metabolite)[1][2][5]
-
Status: Desloratadine is a known active metabolite and a marketed drug in its own right.
-
Safety: Its safety profile is well-characterized.[1][2] In the context of Rupatadine administration, the formation of Desloratadine is expected and contributes to the therapeutic effect (long duration of action).[1][3]
-
Control: It is monitored in pharmacokinetic (PK) studies but is not considered an "impurity" in the drug product unless it forms via hydrolysis in the bottle (which is rare for this structure).
Rupatadine N-oxide (The Impurity)[1][2]
-
Status: Classified as a degradation product or process impurity.[1]
-
Thresholds: Must be controlled according to ICH Q3B(R2) guidelines.
-
Toxicity: N-oxides can sometimes be metabolites (e.g., in urine), but in the drug product, they represent a loss of potency and a potential safety risk if levels are uncontrolled.[1][2]
References
-
Metabolism & Pharmacokinetics
-
Analytical Method (Stability Indicating)
-
Impurity Standards & Structure
-
Regulatory Guidelines
Sources
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orlpedia.gr [orlpedia.gr]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Rupatadine | Sigma-Aldrich [sigmaaldrich.com]
- 9. A direct comparison of efficacy between desloratadine and rupatadine in seasonal allergic rhinoconjunctivitis: a randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Rupatadine Fumarate? [synapse.patsnap.com]
- 11. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rupatadine N-Oxide ([1,2-b]Pyridine N-Oxide) | Axios Research [axios-research.com]
- 13. veeprho.com [veeprho.com]
Methodological & Application
Application Note: A Stability-Indicating Gradient Elution Method for the Analysis of Rupatadine and its Impurities by RP-HPLC
Introduction: The Imperative of Purity in Rupatadine Formulations
Rupatadine is a second-generation, non-sedating antihistamine that also exhibits potent anti-platelet activating factor (PAF) activity.[1] It is widely prescribed for the symptomatic treatment of allergic rhinitis and chronic urticaria. The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients, can potentially compromise the safety and efficacy of the final drug product.
Therefore, a robust, sensitive, and specific analytical method is paramount for the identification and quantification of Rupatadine and its potential process-related and degradation impurities. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method employing a gradient elution profile. The described method is designed to resolve Rupatadine from its known and potential unknown impurities, ensuring the quality and consistency of Rupatadine in bulk drug and pharmaceutical dosage forms. The validation of such methods is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]
Method Rationale: Designing a Separation Strategy for Rupatadine and its Impurities
The successful separation of a primary compound from its closely related impurities by HPLC is dependent on the careful selection of chromatographic parameters. A gradient elution, where the mobile phase composition is altered during the chromatographic run, is often necessary to achieve optimal separation of compounds with a range of polarities in a reasonable timeframe.
2.1. Stationary Phase Selection: A C18 column, such as a Hypersil BDS (150 x 4.6 mm, 5 µm), is a common and effective choice for the separation of moderately polar compounds like Rupatadine and its impurities.[4][5] The C18 stationary phase provides the necessary hydrophobicity to retain the analytes, allowing for their differential partitioning as the mobile phase composition changes.
2.2. Mobile Phase and Gradient Elution: The mobile phase consists of a buffer and an organic modifier. An acetate buffer at a pH of 6.0 provides good peak shape for the basic Rupatadine molecule and helps to control the ionization state of the analytes.[4][5] Methanol is employed as the organic modifier. A gradient elution, starting with a higher proportion of the aqueous buffer and gradually increasing the concentration of methanol, allows for the elution of more polar impurities early in the run, while providing sufficient organic strength to elute the less polar Rupatadine and other hydrophobic impurities later, all with good resolution and within a practical analysis time.[4][5] This approach is superior to an isocratic elution, which might either fail to retain early-eluting impurities or excessively prolong the retention of late-eluting ones.
2.3. Detection: A photodiode array (PDA) detector is utilized, with a detection wavelength of 264 nm selected for monitoring the elution of Rupatadine and its impurities, as this wavelength provides adequate sensitivity for all compounds of interest.[4][5]
Known Impurities of Rupatadine
The manufacturing process of Rupatadine can lead to the formation of several process-related impurities. Additionally, the drug substance can degrade under various stress conditions. Some of the key known impurities include:
-
Rupatadine Impurity A: A quaternary ammonium compound that can form during the synthesis.
-
Rupatadine Impurity B (Desloratadine): A key starting material and a known metabolite of Rupatadine.[3][6]
-
Other Process-Related Impurities: These can include dimeric impurities and byproducts from side reactions during synthesis.[7]
Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are crucial to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[4][8] Rupatadine has been shown to be particularly susceptible to oxidative degradation.[4][9]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the analysis of Rupatadine and its impurities using the developed gradient RP-HPLC method.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: Hypersil BDS C18, 150 x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Rupatadine Fumarate Reference Standard
-
Methanol (HPLC grade)
-
Acetic Acid (AR grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions
-
Buffer Preparation (Acetate Buffer, pH 6.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to a concentration of 10 mM. Adjust the pH to 6.0 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase A: Acetate Buffer, pH 6.0.
-
Mobile Phase B: Methanol.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Rupatadine Fumarate Reference Standard in the diluent to obtain a final concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: For the analysis of a tablet dosage form, grind a suitable number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's labeled amount of Rupatadine and transfer it to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Hypersil BDS C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate Buffer, pH 6.0 |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Chromatographic Conditions for the Analysis of Rupatadine and its Impurities.[4][5]
Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 5.0 | 40 | 60 |
| 10.0 | 20 | 80 |
| 12.0 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: Gradient Elution Program.
Method Validation and System Suitability
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10]
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as theoretical plates, tailing factor, and the relative standard deviation (RSD) of the peak area and retention time.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Rupatadine impurities.
Figure 1: Workflow for Rupatadine Impurity Profiling by RP-HPLC.
Logical Relationship in Method Development
The development of a robust HPLC method involves a logical progression of optimizing various parameters to achieve the desired separation.
Figure 2: Decision Pathway for HPLC Method Development.
Conclusion
The gradient RP-HPLC method described in this application note is a robust and reliable tool for the quality control of Rupatadine in both bulk drug substance and finished pharmaceutical products. The method is stability-indicating, capable of separating the main active ingredient from its process-related impurities and degradation products. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, contributing to the overall safety and efficacy of Rupatadine formulations.
References
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]
-
Trivedi, H. K., & Patel, M. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. ResearchGate. [Link]
-
Shirkhedkar, A. A., et al. (2010). Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and tablets. Journal of Planar Chromatography – Modern TLC, 23(6), 423-428. [Link]
-
Ijaz, A., et al. (2022). Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. [Link]
-
Trivedi, H. K., et al. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. PMC. [Link]
- Patel, Y., et al. (2015). An improved process for the preparation of Rupatadine Fumarate.
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Rupatadine for system suitability CRS. EDQM - Council of Europe. [Link]
-
Global Substance Registration System. RUPATADINE FUMARAT. GSRS. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Der Pharma Chemica. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Der Pharma Chemica. [Link]
-
Apotex Inc. (2021). APO-RUPATADINE Product Monograph. [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharmaffiliates. (n.d.). Rupatadine Fumarate - Impurity B. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
PubChem. Rupatadine. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Rupatadine - Wikipedia [en.wikipedia.org]
Application Note: Solvent Solubility & Handling of Rupatadine N-oxide in DMSO vs. Methanol
Abstract & Technical Scope
Rupatadine N-oxide (CAS: N/A for specific salt, typically identified as Rupatadine Impurity 3 or Oxidation Product) is the primary oxidative metabolite and degradation product of the antihistamine Rupatadine.[1] Structurally, the introduction of the N-oxide moiety at the piperidine nitrogen significantly alters the physicochemical profile compared to the parent Rupatadine free base or fumarate salt.
This guide provides a definitive protocol for solubilizing Rupatadine N-oxide in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . It addresses the critical decision-making process for solvent selection based on downstream applications—specifically distinguishing between biological assays (receptor binding/toxicity) and analytical quantification (HPLC/LC-MS).
Chemical Properties & Solubility Profile[2][3][4][5]
Understanding the structural shift is vital for solubility prediction. Rupatadine is a lipophilic drug (LogP ~4-5), typically supplied as a fumarate salt to improve aqueous solubility. The N-oxide variant introduces a coordinate covalent N–O bond, creating a dipole that increases polarity and hydrogen bond acceptance capability.
Comparative Solubility Matrix
| Feature | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solubility Potential | High (Recommended for Stock) | Moderate to High (Recommended for Analytical) |
| Estimated Saturation | > 10 mg/mL (20 mM) | ~1–5 mg/mL (Dependent on temp) |
| Mechanism | Dipolar aprotic interaction; solvates both the hydrophobic tricyclic ring and the polar N-oxide. | Protic solvent; stabilizes the N-oxide oxygen via hydrogen bonding. |
| Primary Application | Biological Assays, Long-term Stock Storage (-20°C).[2][3] | HPLC/LC-MS Standard Preparation, Dilutions. |
| Volatility | Low (Difficult to remove). | High (Easy to evaporate/concentrate). |
| Stability Risk | Low (Inert environment). | Low (Avoid acidic methanol to prevent potential reduction/rearrangement). |
Critical Insight: While DMSO offers the highest solubilizing power, it is unsuitable for direct LC-MS injection in large volumes due to signal suppression and peak broadening. Methanol is the preferred carrier for analytical instrumentation.
Protocol: Preparation of Stock Solutions
Materials Required[3][5][6][7][8][9][10][11][12][13][14]
-
Analyte: Rupatadine N-oxide Reference Standard (typically >95% purity).
-
Solvents:
-
DMSO: Anhydrous, ≥99.9% (Cell Culture Grade for bio-assays).
-
Methanol: LC-MS Grade.
-
-
Equipment: Vortex mixer, Sonicator (bath type), Amber glass vials (silanized preferred).
Workflow Diagram (Decision Tree)
Figure 1: Decision matrix for solvent selection and solubilization workflow for Rupatadine N-oxide.
Method A: High-Concentration Stock in DMSO (10 mM)
Best for: Cellular assays, spiking experiments, and long-term library storage.
-
Calculate: Determine the mass required. For Rupatadine N-oxide (MW ≈ 432 g/mol ), 4.32 mg is required for 1 mL of 10 mM solution.
-
Weigh: Accurately weigh the solid into a sterile amber glass vial.
-
Note: N-oxides can be hygroscopic. Minimize air exposure.[4]
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO.
-
Wet & Dissolve: Allow the solvent to sit for 1 minute to wet the powder. Vortex vigorously for 30 seconds.
-
Sonication: If particles persist, sonicate in a water bath at ambient temperature for 1–2 minutes.
-
Caution: Do not allow the water bath temperature to exceed 40°C. Thermal stress can induce deoxygenation or rearrangement.
-
-
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Method B: Analytical Stock in Methanol (1 mg/mL)
Best for: HPLC method development, impurity profiling, and LC-MS calibration.
-
Weigh: Weigh ~1–2 mg of Rupatadine N-oxide into a volumetric flask or HPLC vial.
-
Add Solvent: Add Methanol (LC-MS grade) to 50% of the target volume.
-
Agitate: Vortex for 30 seconds. The compound should dissolve more rapidly than in DMSO due to lower viscosity, though total solubility is lower.
-
Dilute to Volume: Add Methanol to the final volume marker.
-
Filter (Optional): If used for UPLC/UHPLC, filter through a 0.2 µm PTFE or Nylon syringe filter.
-
Validation: Ensure the filter membrane does not bind the N-oxide (Nylon is generally safe for polar amines).
-
Stability & Troubleshooting
Stability Considerations
Rupatadine N-oxide is an oxidative degradation product; however, it is not indefinitely stable.
-
Photostability: Like the parent Rupatadine (containing a pyridine and tricyclic ring), the N-oxide is light-sensitive. Always use amber glassware.
-
Thermal Stability: Avoid temperatures >40°C. N-oxides can undergo Cope elimination (if beta-hydrogens are present and geometry allows) or Meisenheimer rearrangement under extreme thermal stress, though this is less common in this specific rigid tricyclic structure.
-
Chemical Stability: Avoid strong reducing agents (e.g., metabisulfites in buffers) which can reduce the N-oxide back to Rupatadine.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Particulates after sonication | Saturation limit reached. | Add solvent to reduce concentration by 50%. |
| Gel formation in DMSO | High concentration + moisture absorption. | Use fresh, anhydrous DMSO. Warm gently to 37°C. |
| Peak splitting in HPLC | Solvent mismatch (DMSO injection). | If stock is DMSO, dilute at least 1:10 with Mobile Phase Initial Conditions before injection. |
| Degradation (Parent peak appears) | Reduction or thermal stress. | Check storage temp. Ensure no reducing agents in solvent/buffer. |
References
-
PubChem. Rupatadine Compound Summary (CID 133017). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
TGA (Therapeutic Goods Administration). Australian Public Assessment Report for Rupatadine. Department of Health. Available at: [Link] (Accessed Feb 2026).
Sources
Application Note: Targeted Synthesis of Rupatadine N-oxide Impurities using m-CPBA
Abstract & Strategic Context
In the development of Rupatadine—a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist—the identification and synthesis of oxidative metabolites are critical for Quality Control (QC) and Pharmacokinetic (PK) studies.[1] Rupatadine contains three nitrogen centers: a tricyclic pyridine, a side-chain pyridine, and a central piperidine.[1]
Oxidative stress, both in vivo (CYP450 metabolism) and in vitro (forced degradation), leads to the formation of N-oxides.[1] This guide details the protocol for synthesizing Rupatadine N-oxides using meta-Chloroperoxybenzoic acid (m-CPBA).[1]
Critical Distinction:
-
Impurity A (Piperidine N-oxide): The kinetic product formed at the most nucleophilic aliphatic nitrogen.[1]
-
Impurity B (Pyridine N-oxide): The thermodynamic product or result of over-oxidation, occurring at the aromatic pyridine nitrogen.[1]
This protocol focuses on the controlled synthesis of the Piperidine N-oxide (the primary oxidative impurity) with notes on driving the reaction toward the Pyridine N-oxide.
Scientific Foundation: Mechanism & Selectivity[1]
The Electrophilic Oxidation Mechanism
The reaction proceeds via the "Butterfly Mechanism," a concerted transition state where the peroxy acid oxygen is transferred to the amine lone pair.
-
Nucleophilic Attack: The lone pair of the Rupatadine nitrogen attacks the electrophilic oxygen of the m-CPBA peroxy bond.[1]
-
Proton Transfer: Simultaneously, the proton on the peroxy acid is transferred to the carbonyl oxygen, cleaving the weak O-O bond.[1][2]
-
Byproduct Formation: The leaving group is m-chlorobenzoic acid (m-CBA).[1]
Regioselectivity: The Challenge
Rupatadine presents a regioselectivity challenge due to its multiple basic sites.[1]
-
Site 1: Piperidine Nitrogen (pKa ~9-10): Most Reactive. This is an aliphatic tertiary amine with a localized lone pair, making it the primary target for electrophilic attack.[1]
-
Site 2: Side-chain Pyridine Nitrogen (pKa ~5): Moderately Reactive. The lone pair is in an sp2 orbital perpendicular to the pi system, but the aromatic ring decreases electron density compared to the piperidine.[1]
-
Site 3: Tricyclic Pyridine Nitrogen: Least Reactive. Sterically hindered and electronically deficient due to the fused ring system.[1]
Expert Insight: To selectively synthesize the Piperidine N-oxide, strict stoichiometric control (1.0 - 1.1 equivalents) and low temperatures (-10°C to 0°C) are required.[1] Excess reagent or higher temperatures will yield mixtures of Piperidine N-oxide, Pyridine N-oxide, and Bis-N-oxides.[1]
Visualization of Reaction Pathways[3]
The following diagram illustrates the competitive oxidation pathways and the critical decision points for selectivity.
Caption: Reaction pathway showing the kinetic preference for Piperidine N-oxide vs. Pyridine N-oxide.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Rupatadine Fumarate | >98% Purity | Starting Material (Must be free-based) |
| m-CPBA | 70-77% (balance water/acid) | Oxidizing Agent |
| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Solvent |
| Sodium Bicarbonate | Saturated Aqueous Sol.[1] | Neutralization of m-CBA |
| Sodium Thiosulfate | 10% Aqueous Sol.[1] | Quenching Peroxides |
Step-by-Step Methodology
Phase 1: Free-Basing (Crucial Pre-step)
Rupatadine is supplied as a fumarate salt.[1][3] The salt form deactivates the amine lone pair, inhibiting oxidation.
-
Dissolve Rupatadine Fumarate (1.0 g) in DCM (20 mL).
-
Wash with saturated NaHCO3 (2 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.[1]
-
Result: Rupatadine Free Base (Oil/Foam).
Phase 2: Controlled Oxidation (Targeting Piperidine N-oxide)[1]
-
Setup: Dissolve Rupatadine Free Base (1.0 eq) in DCM (10 mL/g) in a round-bottom flask under Nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Low temperature suppresses the oxidation of the less reactive pyridine nitrogen.
-
Addition: Dissolve m-CPBA (1.05 eq) in DCM (5 mL). Add this solution dropwise over 20 minutes.
-
Note: Commercial m-CPBA is often ~70-75%.[1] Calculate stoichiometry based on active oxygen content.
-
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1).[1] The N-oxide will appear more polar (lower Rf) than the starting material.[1]
-
Quenching: Once starting material is consumed (<5%), add 10% Na2S2O3 (Sodium Thiosulfate) solution (5 mL) to quench unreacted peroxides.[1] Stir vigorously for 10 mins.
Phase 3: Workup & Purification (Removal of m-CBA)
The major byproduct, m-chlorobenzoic acid (m-CBA), is difficult to remove from polar N-oxides.[1]
-
Basic Wash: Transfer mixture to a separatory funnel.[1] Wash with saturated NaHCO3 (3 x 15 mL) .[1]
-
Drying: Combine organic layers, dry over Na2SO4, and evaporate under reduced pressure (keep bath < 40°C to prevent Cope elimination).
-
Chromatography: Purify via Flash Column Chromatography.
Troubleshooting & Optimization Logic
The following decision tree helps navigate common synthetic pitfalls.
Caption: Decision logic for reaction monitoring and course correction.
Characterization Criteria
To validate the synthesis, compare the NMR shifts of the protons adjacent to the nitrogen.
| Feature | Rupatadine (Parent) | Rupatadine N-oxide (Target) |
| Piperidine | ||
| Pyridine CH (Sidechain) | ||
| Mass Spectrometry (ESI+) | [M+H]+ = 416.2 | [M+H]+ = 432.2 (+16 Da) |
Self-Validation Check: If the Pyridine ring protons shift significantly downfield (>0.4 ppm) while Piperidine protons remain constant, you have synthesized the Pyridine N-oxide (Impurity B) , likely due to excess oxidant or higher temperatures.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [Link]
-
Veeprho Laboratories. Rupatadine N-Oxide Impurity 1 Structure and Data. Retrieved from [Link]
-
Master Organic Chemistry. m-CPBA (meta-Chloroperoxybenzoic acid) Reagent Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Oxidation of Amines to N-Oxides using m-CPBA. Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Rupatadine & N-Oxide Resolution
This guide serves as a specialized technical support resource for researchers and analytical scientists working with Rupatadine Fumarate and its impurities. It focuses specifically on the chromatographic resolution of Rupatadine from its oxidative degradant, Rupatadine N-oxide.
Understanding the Chemistry (The "Why")
Q: Why do Rupatadine and its N-oxide impurity tend to co-elute or show poor resolution?
A: The separation challenge stems from the structural similarity and the specific ionization behavior of the piperidine ring.
-
Rupatadine: Contains a tertiary piperidine nitrogen with a pKa of approximately 6.75 [1]. It behaves as a cation at acidic pH and a neutral base at alkaline pH.
-
Rupatadine N-oxide: Formed by the oxidation of the piperidine nitrogen. This creates a highly polar N-O dipole. Crucially, the pKa of a tertiary amine N-oxide is typically around 4.5 .
The Conflict: At the commonly used low pH (pH 2.0–3.0), both the parent drug (protonated amine) and the N-oxide (protonated on the oxygen) are cationic and highly polar. This convergence in physicochemical state minimizes the selectivity difference, leading to co-elution. To improve resolution, you must exploit the "Ionization Window" between pH 4.5 and 7.0, where the N-oxide deprotonates to a neutral dipole while the parent drug remains largely cationic.
Q: Which N-oxide isomer is the primary concern?
A: Rupatadine contains two potential oxidation sites: the pyridine ring and the piperidine ring. The Piperidine N-oxide is the predominant oxidative impurity due to the higher electron density and accessibility of the aliphatic tertiary amine compared to the aromatic pyridine nitrogen [2].
Method Development & Optimization (The "How")
Phase 1: Mobile Phase Engineering
Q: What is the optimal pH for separating Rupatadine from its N-oxide?
A: We recommend a mobile phase pH of 5.5 – 6.0 .
-
Mechanism: At pH 6.0, the N-oxide (pKa ~4.5) is >95% in its neutral (zwitterionic) form, increasing its retention on a C18 column relative to a fully protonated state. Rupatadine (pKa ~6.75) is still predominantly protonated (~85%), maintaining solubility but beginning to show hydrophobic retention. This differential ionization maximizes selectivity (
).
Q: Which buffer and organic modifier should I use?
A:
-
Buffer: Acetate buffers (Ammonium Acetate or Sodium Acetate) are ideal for the pH 4.0–6.0 range. Phosphate buffers are effective but incompatible with LC-MS.
-
Modifier: Methanol is preferred over Acetonitrile. Methanol involves hydrogen bonding interactions that often provide better selectivity for polar N-oxide moieties compared to the dipole-dipole interactions of Acetonitrile.
Phase 2: Column Selection
Q: My C18 column shows peak tailing for the N-oxide. What should I change?
A: N-oxides are strong hydrogen bond acceptors. On standard silica-based C18 columns, they interact with residual silanols, causing severe tailing.
-
Solution: Switch to a Polar-Embedded group column (e.g., amide or carbamate embedded) or a "Hybrid" particle column (e.g., C18 with charged surface hybrid technology). These phases shield silanols and provide a unique selectivity for polarizable groups like N-oxides.
Validated Reference Protocol
If you are starting from scratch or experiencing failure with a low pH method, adopt this protocol as your baseline. This method utilizes the ionization difference strategy.
| Parameter | Specification |
| Column | C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega Polar C18), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, adjusted to pH 6.0 with Acetic Acid |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Avoid high temps >40°C as N-oxides are thermally unstable) |
| Detection | UV @ 264 nm (Isosbestic point region/maxima for Rupatadine) |
| Injection Vol | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 21.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Troubleshooting Guide
Issue: N-oxide peak is splitting or broadening.
-
Cause: Thermal degradation inside the column. N-oxides can undergo Cope elimination or reduction at high temperatures.
-
Fix: Lower column temperature to 25°C or 30°C. Ensure the sample tray is cooled to 4°C.
Issue: Retention time of Rupatadine drifts, but N-oxide is stable.
-
Cause: pH instability. Rupatadine is sensitive to pH changes near its pKa (6.75). A shift of 0.1 pH units can significantly alter its ionization and retention.
-
Fix: Use a higher capacity buffer (e.g., 20-25 mM) and ensure precise pH adjustment of the aqueous phase before adding organic solvent.
Issue: "Ghost" peaks appearing after the main peak.
-
Cause: N-oxide reverting to parent amine in the ion source (if MS detection) or on-column degradation.
-
Fix: Verify peak purity using a Diode Array Detector (DAD). The N-oxide spectrum is usually similar to the parent but may show a hypsochromic shift (blue shift) due to the loss of the lone pair participation in the chromophore.
Visualizations
Workflow: Optimization Logic for N-Oxide Separation
Caption: Decision tree for optimizing HPLC resolution between Rupatadine and its N-oxide impurity.
Mechanism: pH-Dependent Selectivity
Caption: Impact of pH on the ionization states of Rupatadine and its N-oxide, driving separation.
References
-
Choudekar, R. L., Mahajan, M. P., & Sawant, S. D. (2012).[1][2] Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form.[1][2][3] Der Pharma Chemica, 4(3), 1047-1053.
-
Panchal, H. J., & Suhagia, B. N. (2015). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 83(1), 89–102.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 133017, Rupatadine. PubChem.
Sources
Technical Support Center: Rupatadine N-oxide Analysis
Topic: Troubleshooting Peak Tailing for Rupatadine N-oxide Ticket ID: RUP-NOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Diagnostic Triage
User Issue: Significant peak tailing (
Root Cause Analysis: Rupatadine N-oxide presents a "perfect storm" for chromatographic tailing due to two distinct physicochemical mechanisms:
-
Silanol Interactions (Chemical): Rupatadine is a tri-basic molecule with pKa values of 3.45, 4.72, and 6.75 . The N-oxide moiety increases polarity but retains basic character. At typical acidic pH (2.0–4.0), the molecule is positively charged and interacts strongly with residual silanols on the silica surface.
-
Thermal Instability (Physical): N-oxides are thermally labile. If the column oven or inlet temperature is too high, on-column degradation (de-oxygenation) occurs, creating a "smeared" peak that mimics tailing but is actually a reaction profile.
Interactive Troubleshooting Logic
Before modifying your method, use this logic flow to isolate the variable.
Figure 1: Systematic triage workflow for isolating the cause of Rupatadine N-oxide peak tailing.
Deep Dive: The Science of the Tailing
Mechanism A: The "Silanol Trap"
Rupatadine contains a pyridine ring and a piperidine ring. The N-oxide is formed at the piperidine nitrogen, but the molecule remains basic.
-
The Problem: Traditional silica columns have acidic silanol groups (
, pKa ~3.5–4.5). -
The Interaction: At pH 3.0, Rupatadine N-oxide is protonated (
). The silanols are partially ionized ( ). The electrostatic attraction ( ) acts as a "secondary retention mechanism," slowing down the trailing edge of the peak .
Mechanism B: Thermal De-oxygenation
N-oxides possess a coordinate covalent bond (
-
The Problem: High temperatures provide the activation energy for the N-oxide to revert to the parent amine (Rupatadine) or undergo Cope elimination.
-
The Symptom: This is not true chromatographic tailing. It is a reaction band . As the N-oxide travels down the column, it continuously generates a small amount of parent drug, which elutes at a different time, bridging the gap between the two peaks and creating a "tail."
Solutions & Protocols
Protocol 1: Mobile Phase Optimization (Silanol Blocking)
Objective: Mask active silanol sites to prevent amine interaction.
| Parameter | Recommendation | Scientific Rationale |
| Buffer Modifier | 0.1% Triethylamine (TEA) | TEA is a strong base that competes for silanol sites, effectively "capping" them dynamically . |
| pH Selection | pH 3.0 ± 0.2 | Maintains Rupatadine in a consistent ionization state while suppressing silanol ionization (keeping Si-OH protonated). |
| Buffer Type | Phosphate or Acetate | Phosphate offers better buffering capacity at low pH than acetate, preventing local pH shifts inside the pore. |
Step-by-Step Implementation:
-
Prepare 20mM Potassium Dihydrogen Phosphate (
). -
Add 1.0 mL of Triethylamine (TEA) per liter of buffer.
-
Adjust pH to 3.0 after adding TEA (TEA will raise the pH significantly). Use Orthophosphoric acid.[1][2]
-
Filter through 0.22 µm nylon filter.
Protocol 2: Thermal Stabilization
Objective: Prevent on-column degradation of the N-oxide.
-
Set Column Oven: 25°C or 30°C. Do not exceed 40°C.
-
Sample Tray: Maintain at 4°C if possible to prevent pre-injection degradation.
-
Validation: Inject the standard at 25°C and 45°C. If the tailing factor (
) increases significantly at the higher temperature, the issue is thermal instability, not chemistry.
Protocol 3: Column Selection Strategy
If mobile phase adjustments fail, the stationary phase is likely the culprit.
| Column Type | Suitability | Why? |
| Standard C18 (End-capped) | Moderate | Standard end-capping may not cover all silanols. |
| Hybrid Particle (e.g., BEH C18) | High | Ethylene-bridged hybrid particles have fewer surface silanols and higher pH stability. |
| Polar Embedded (e.g., Amide/Carbamate) | High | The embedded polar group shields the silanols and provides a water layer, reducing basic interactions. |
Frequently Asked Questions (FAQs)
Q: Can I use high pH (pH > 9) to eliminate tailing? A: Theoretically, yes. At pH > 9, Rupatadine (pKa ~6.75) would be deprotonated (neutral), eliminating the electrostatic interaction with silanols. However , N-oxides are polar and may elute too quickly (near void volume) at high pH. Furthermore, you must use a column rated for high pH (e.g., Hybrid/Polymer) to avoid dissolving the silica matrix .
Q: My Rupatadine peak is sharp, but the N-oxide tails. Why? A: This confirms the issue is likely thermal . The N-oxide is chemically distinct and thermally fragile. If it were a silanol issue, the parent Rupatadine (also a base) would likely show some tailing as well. Lower the temperature immediately.
Q: What is the acceptance criterion for the Tailing Factor?
A: According to USP <621>, a tailing factor (
References
-
ResearchGate. Ionization profile of rupatadine. Available at: [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Der Pharma Chemica. Validated RP-HPLC Method for the Estimation of Rupatadine fumarate. Available at: [Link]
Sources
Technical Support Center: A Guide to Preventing Oxidative Degradation of Rupatadine Standards
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who work with Rupatadine reference standards. Our goal is to provide you with a comprehensive understanding of why Rupatadine is susceptible to oxidative degradation and to offer field-proven, actionable strategies to ensure the integrity of your standards. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users encounter when working with Rupatadine standards.
Q1: I'm seeing unexpected peaks in my HPLC chromatogram when analyzing my Rupatadine standard. Could this be degradation?
A: Yes, this is a classic sign of degradation. Rupatadine is known to be highly susceptible to oxidative stress, which can lead to the formation of various degradation products.[1][2] These products will appear as new, often smaller, peaks in your chromatogram, while the peak area of the parent Rupatadine may decrease. It is crucial to use a validated, stability-indicating analytical method that can resolve Rupatadine from its potential degradants, such as Desloratadine, which is a known impurity and degradant.[3][4]
Q2: What is oxidative degradation, and why is Rupatadine particularly vulnerable?
A: Oxidative degradation is a chemical process involving the loss of electrons from a molecule, often initiated by oxygen, peroxides, or metal ions.[5] The Rupatadine molecule contains several functional groups that are prone to oxidation. These include:
-
A Tertiary Amine: The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.
-
Electron-Rich Aromatic Rings: The pyridine and benzocyclohepta ring systems can be attacked by electrophilic oxygen species.
-
Alkyl Bridge: The carbon atoms adjacent to the nitrogen and aromatic systems can also be sites of oxidation.
The metabolism of Rupatadine in the body is primarily mediated by oxidative pathways (specifically by CYP3A4 enzymes), which highlights the molecule's inherent susceptibility to this type of chemical transformation.[6]
Q3: I suspect my Rupatadine standard is degraded. What are the immediate troubleshooting steps?
A: If you suspect degradation, a systematic approach is necessary to pinpoint the cause. The following logical workflow will help you diagnose the issue.
Q4: How should I store my solid Rupatadine reference standard to ensure its long-term stability?
A: Proper storage is the first and most critical line of defense. Based on pharmacopeial guidelines and best practices for sensitive compounds, the following conditions are mandatory:
-
Original Container: Always store the standard in its original, tightly sealed vial.[7][8] This minimizes exposure to atmospheric oxygen and humidity.
-
Temperature: Store in a refrigerator at 2°C to 8°C , unless the manufacturer's label explicitly states otherwise.[9][10]
-
Light Protection: Keep the vial protected from light, for instance, by storing it in its original box or in a dark location within the refrigerator.[7]
-
Humidity Control: Avoid storing in high-humidity environments.[8] The use of a desiccant in the secondary storage container is a good practice.
Q5: What is the best way to prepare a stock solution of Rupatadine to minimize degradation during my experiments?
A: The act of dissolving the standard increases its susceptibility to degradation. To prepare a stable solution:
-
Use High-Purity Solvents: Choose high-performance liquid chromatography (HPLC)-grade solvents. Critically, ensure they are fresh or have been tested for peroxides, as peroxides are potent initiators of oxidation.[5]
-
Deoxygenate the Solvent: Before use, sparge the solvent with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Minimize Headspace: Use a volumetric flask that is appropriately sized for the volume of solution you are making to minimize the amount of oxygen in the headspace.
-
Use Amber Glassware: Prepare and store the solution in amber (light-protecting) volumetric flasks and vials to prevent photodegradation.[11]
-
Prepare Freshly: Whenever possible, prepare solutions on the day of use. If storage is necessary, store refrigerated (2-8°C) for the shortest possible time and perform a stability check before use.
Section 2: Prophylactic Protocols & Best Practices
Adhering to validated protocols is essential for preventing degradation. The following step-by-step procedures are designed to be self-validating systems for maintaining the integrity of your Rupatadine standards.
Protocol 2.1: Recommended Storage and Handling of Solid Rupatadine Standard
-
Receipt: Upon receiving the standard, immediately verify that the container seal is intact. Log the receipt date, batch number, and expiry date.
-
Storage: Place the standard in its original container inside a designated, clearly labeled area of a 2°C to 8°C refrigerator that is monitored for temperature.
-
Weighing: When ready to use, remove the vial from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can accelerate degradation.
-
Handling: Conduct all weighing operations swiftly in an area with low humidity and away from direct sunlight.
-
Resealing: After weighing, securely recap the vial immediately, purge the headspace with nitrogen if possible, and return it to the recommended storage conditions.
Protocol 2.2: Preparation of a Stabilized Rupatadine Stock Solution (1 mg/mL)
This protocol incorporates multiple protective measures against oxidation.
-
Solvent Preparation: Select HPLC-grade methanol or acetonitrile. Pour the required volume into a solvent reservoir and sparge with high-purity nitrogen for 15 minutes.
-
Weighing: Accurately weigh the required amount of Rupatadine standard (which has been equilibrated to room temperature) and record the mass.
-
Dissolution: Transfer the weighed standard to an appropriate amber volumetric flask. Add the deoxygenated solvent to dissolve the standard, performing the final dilution to the mark. Mix thoroughly by inversion.
-
Antioxidant Addition (Optional, for extended stability studies): For applications requiring longer-term solution stability, adding an antioxidant like Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v) can be effective. However, this must be validated to ensure the antioxidant does not interfere with your analytical method. Antioxidants act by scavenging free radicals, thereby interrupting the oxidative chain reaction.[12]
-
Storage: Immediately transfer aliquots of the stock solution into amber HPLC vials with Teflon-lined caps. Fill the vials to the top to minimize headspace. Store these vials at 2°C to 8°C until use.
Data Summary: Recommended Storage Conditions
| Standard Form | Storage Temperature | Container Type | Key Protective Measures |
| Solid Powder | 2°C to 8°C | Original, tightly sealed vial | Protect from light; allow to warm to RT before opening. |
| Stock Solution | 2°C to 8°C | Amber glass vial with minimal headspace | Use deoxygenated, peroxide-free solvent; prepare fresh. |
Section 3: The Science Behind Rupatadine Oxidation
Understanding the "why" is central to building robust experimental designs. This section delves into the chemical mechanisms of degradation.
3.1: The Rupatadine Molecule: Sites of Oxidative Attack
Oxidation is not random. It occurs at the most chemically reactive sites within a molecule. For Rupatadine, these are primarily the nitrogen and electron-rich carbon centers.
3.2: The Role of Antioxidants and Chelating Agents
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.[12] In the context of pharmaceutical standards, they are added to formulations to sacrificially react with oxidative species.
-
Free-Radical Scavengers (e.g., BHT, BHA): These are "chain-breaking" antioxidants that react with peroxy radicals to form stable products, thus terminating the auto-oxidation chain reaction.
-
Reducing Agents (e.g., Ascorbic Acid): These compounds have a lower redox potential than the drug and are therefore preferentially oxidized.[13]
A word of caution is necessary. The presence of trace metal ions, which can be ubiquitous, can complicate the use of antioxidants. In some cases, a combination of a reducing agent (like an antioxidant) and a chelating agent can inadvertently create a highly reactive system (the Udenfriend reaction), which can promote oxidation.[14] Therefore, the addition of any stabilizing agent must be carefully considered and validated. The primary strategy should always be the exclusion of oxygen, light, and reactive impurities.
References
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]
-
ResearchGate. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. [Link]
-
ResearchGate. Structure of rupatadine, fumarate. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 133017, Rupatadine. [Link]
-
Acta Scientific. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. [Link]
-
PharmaCompass. Rupatadine Fumarate Tablets | Prescription Drug Profile. [Link]
-
Semantic Scholar. (2007). Development and Validation of a Stability-Indicating LC Method for the Determination of Rupatadine in Pharmaceutical Formulations. [Link]
-
Wikipedia. Rupatadine. [Link]
-
AKJournals. (2008). Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and tablet. [Link]
-
Scholar Research Library. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation. [Link]
-
Royal Society of Chemistry. (2016). CHAPTER 9: Control of Drug Degradation. [Link]
-
ResearchGate. (2015). Development of a Stability Indicating RP-HPLC Method for Determination of Rupatadine Fumarate in Tablet Dosage Form and its Validation. [Link]
-
ResearchGate. Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. [Link]
-
National Center for Biotechnology Information. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]
-
Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]
-
MDPI. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. [Link]
-
Taylor & Francis Online. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]
-
PharmaJia. SOP for Handling of Reference Standards. [Link]
-
Journal of Food and Health Science. (2019). The importance of antioxidants and place in today's scientific and technological studies. [Link]
-
uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. [Link]
Sources
- 1. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. uspbpep.com [uspbpep.com]
- 9. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 10. pharmajia.com [pharmajia.com]
- 11. biofargo.com [biofargo.com]
- 12. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Rupatadine N-oxide in Accordance with ICH Q2(R1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for the quantification of Rupatadine N-oxide, a potential impurity and metabolite of the second-generation antihistamine, Rupatadine. Adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline[1][2], this document details the experimental design, execution, and acceptance criteria for establishing a reliable and robust analytical procedure. By explaining the causality behind each validation parameter, this guide aims to equip researchers and analytical scientists with the necessary tools to develop and validate a method suitable for routine quality control and stability testing of Rupatadine drug substances and products.
Introduction: The Significance of Quantifying Rupatadine N-oxide
Rupatadine is a potent, long-acting antagonist of both histamine H1 and platelet-activating factor (PAF) receptors, widely used in the treatment of allergic rhinitis and urticaria[3][4]. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is a critical aspect of drug development and manufacturing to ensure patient safety and product efficacy. Rupatadine N-oxide is a potential impurity that may arise during the synthesis of Rupatadine or as a degradation product during storage[5][6]. Its accurate quantification is therefore essential for the quality control of Rupatadine.
The development of a validated, stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure is fit for its intended purpose[1]. The ICH Q2(R1) guideline provides a harmonized approach to analytical method validation, outlining the necessary parameters to be investigated[1][2]. This guide will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity[7][8][9].
The Analytical Challenge: Selectivity in the Presence of the API and Other Impurities
The primary challenge in developing an analytical method for an impurity is to ensure its accurate quantification in the presence of a large excess of the API and other potential related substances. The analytical method must be selective enough to separate Rupatadine N-oxide from Rupatadine and other known impurities, such as desloratadine[8][9]. Furthermore, the method must be "stability-indicating," meaning it can resolve the N-oxide from any degradation products that may form under various stress conditions[10][11][12].
A Roadmap for Method Validation: The ICH Q2(R1) Framework
The validation of an analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended use. The following sections will detail the experimental protocols and acceptance criteria for each validation parameter as stipulated by ICH Q2(R1).
Caption: Workflow for Analytical Method Validation per ICH Q2(R1).
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components[1]. For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare separate stock solutions of Rupatadine and Rupatadine N-oxide in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject to Stress Conditions: Expose the Rupatadine stock solution to the following stress conditions as recommended by ICH guidelines[10][11][13]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for an appropriate duration.
-
-
Neutralization and Dilution: Neutralize the acidic and basic solutions after the stress period. Dilute all stressed samples to a suitable concentration.
-
Analysis: Analyze the unstressed and stressed samples, along with a spiked solution containing Rupatadine and Rupatadine N-oxide, using the proposed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the Rupatadine N-oxide peak in the presence of degradation products.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between Rupatadine, Rupatadine N-oxide, and any major degradation products.
-
The peak purity index for Rupatadine N-oxide should be greater than a predefined threshold (e.g., >990), indicating no co-eluting peaks.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte within a given range[14]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity[2].
Experimental Protocol:
-
Prepare a Series of Standard Solutions: From a stock solution of Rupatadine N-oxide, prepare a minimum of five concentrations spanning the expected range. For an impurity, this range typically covers from the reporting threshold to 120% of the specification limit[2].
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.998.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.25 (QL) | 5,230 |
| 0.5 | 10,150 |
| 1.0 | 20,400 |
| 1.5 | 30,550 |
| 2.0 (120% of spec) | 40,800 |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2]. It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare Spiked Samples: Spike a placebo (if a drug product) or the API with known amounts of Rupatadine N-oxide at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculate Recovery: Determine the percentage recovery of the added Rupatadine N-oxide.
Acceptance Criteria:
-
The mean percentage recovery should be within a predefined range, typically 98.0% to 102.0%[8].
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.50 | 0.49 | 98.0% |
| 100% | 1.00 | 1.01 | 101.0% |
| 150% | 1.50 | 1.52 | 101.3% |
Precision: Measuring Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[1]. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should not be more than a predefined limit, typically ≤ 2.0% for drug substance and ≤ 3.0% for drug product[15].
| Precision Level | % RSD (n=6) |
| Repeatability | 0.85% |
| Intermediate Precision (Day 2/Analyst 2) | 1.20% |
Detection Limit (DL) and Quantitation Limit (QL): Method Sensitivity
The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1].
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N) Ratio: Analyze a series of dilute solutions of Rupatadine N-oxide and determine the concentration at which the S/N ratio is approximately 3:1 for DL and 10:1 for QL.
-
Confirm QL: Prepare and inject six replicate samples at the determined QL concentration and verify that the precision is acceptable (e.g., RSD ≤ 10%).
Acceptance Criteria:
-
DL: S/N ratio of approximately 3:1.
-
QL: S/N ratio of approximately 10:1, with acceptable precision and accuracy at this concentration.
| Parameter | Concentration (µg/mL) | S/N Ratio |
| DL | 0.08 | ~3:1 |
| QL | 0.25 | ~10:1 |
Robustness: Reliability Under Varied Conditions
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[14].
Experimental Protocol:
-
Introduce Deliberate Variations: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
pH of the mobile phase buffer (e.g., ± 0.1 units).
-
-
Analyze and Evaluate: Analyze a system suitability solution and a sample under each varied condition and evaluate the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantification of Rupatadine N-oxide.
Acceptance Criteria:
-
System suitability parameters should remain within the predefined limits.
-
The change in the quantified amount of Rupatadine N-oxide should be minimal.
Caption: Key Parameters to Evaluate for Method Robustness.
System Suitability: Ensuring Consistent Performance
Before commencing any analytical run, a system suitability test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.
System Suitability Protocol:
-
Prepare an SST Solution: This solution should contain Rupatadine and Rupatadine N-oxide at concentrations that will allow for the evaluation of the key system suitability parameters.
-
Inject Replicates: Make at least five replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the following parameters:
-
Resolution (Rs): The separation between the Rupatadine and Rupatadine N-oxide peaks.
-
Tailing Factor (T): The symmetry of the Rupatadine N-oxide peak.
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Areas: The precision of replicate injections.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): > 2000
-
RSD of Peak Areas: ≤ 2.0%
Conclusion: A Validated Method for Assured Quality
The validation of an analytical method for Rupatadine N-oxide according to ICH Q2(R1) is a rigorous but essential process to ensure the quality and safety of Rupatadine drug products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical data can be achieved. This guide provides a comprehensive framework and practical insights to aid analytical scientists in this critical task, ultimately contributing to the delivery of safe and effective medicines to patients.
References
-
Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica. Available at: [Link]
-
New Validated RP-HPLC Method for Quantification of Rupatadine FumarateImpurities in Solid Dosage Form Supported By Forced Degrad. SciSpace. Available at: [Link]
-
New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Scholars Research Library. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. Available at: [Link]
-
Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. MDPI. Available at: [Link]
-
Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. Available at: [Link]
-
Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and table. AKJournals. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Innoscience Research. Available at: [Link]
-
Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. National Center for Biotechnology Information. Available at: [Link]
-
Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. ResearchGate. Available at: [Link]
-
Development of a Stability Indicating RP-HPLC Method for Determination of Rupatadine Fumarate in Tablet Dosage Form and its Validation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/[3].pdf]([Link]3].pdf)
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Expedient Synthesis of Rupatadine. ResearchGate. Available at: [Link]
- An improved process for the preparation of Rupatadine Fumarate. Google Patents.
-
Australian Public Assessment Report for Rupatadine. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tga.gov.au [tga.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Rupatadine N-Oxide Impurity 3 | CAS No: NA [aquigenbio.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. scispace.com [scispace.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. akjournals.com [akjournals.com]
- 12. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Achieving Ultra-Low Limit of Detection for Rupatadine N-oxide Impurity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the diligent identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Rupatadine, a second-generation antihistamine, is no exception. Among its potential impurities, Rupatadine N-oxide warrants particular attention as it can form during the manufacturing process or upon degradation. This guide provides a comprehensive comparison of analytical methodologies for achieving a low limit of detection (LOD) for Rupatadine N-oxide, grounded in scientific principles and regulatory expectations.
The Regulatory Imperative: Why a Low LOD for Rupatadine N-oxide is Critical
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[1][2][3][4] The ICH Q3A/B guidelines stipulate thresholds for reporting, identifying, and qualifying impurities, which are often in the range of 0.03% to 0.15% relative to the active pharmaceutical ingredient (API).[4][5] Achieving a limit of detection significantly lower than these thresholds is a prerequisite for a robust and compliant analytical method. This ensures that any nascent degradation or process-related impurity is captured long before it reaches a critical level.
Analytical Arsenal for Impurity Profiling: A Comparative Overview
Several chromatographic techniques are available for the analysis of Rupatadine and its impurities.[6] The choice of method is often a balance between sensitivity, selectivity, and the routine applicability of the technique in a quality control environment.
| Analytical Technique | Principle | Typical LOD for Small Molecules | Advantages for Rupatadine N-oxide Detection | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | ng/mL range | Robust, cost-effective, widely available. Suitable for routine QC. | May lack sensitivity for ultra-trace analysis. Potential for co-elution with other impurities. |
| Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Sub-ng/mL range | Faster analysis times, better resolution, and higher sensitivity than HPLC. | Higher upfront instrument cost. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC/UPLC followed by mass-based detection. | pg/mL range | Highly sensitive and selective. Provides structural information for impurity identification. | Higher cost and complexity. May not be practical for routine QC in all labs. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a plate, detection by densitometry. | ng/band | Simple, high-throughput for multiple samples. | Lower resolution and sensitivity compared to HPLC/UPLC. |
Workflow for Method Development and Validation for Rupatadine N-oxide LOD Determination
The following workflow outlines the critical steps for developing and validating a sensitive analytical method for Rupatadine N-oxide.
Caption: A streamlined workflow for the development and validation of an analytical method to determine the LOD of Rupatadine N-oxide.
Experimental Protocol: A High-Sensitivity HPLC-UV Method for Rupatadine N-oxide
This protocol is a starting point and should be optimized and validated for your specific instrumentation and laboratory conditions.
1. Instrumentation and Materials:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rupatadine reference standard.
-
Rupatadine N-oxide reference standard.[11]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.01M Ammonium acetate buffer (pH adjusted to 3.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is recommended to ensure separation from other impurities. A suggested starting gradient is:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm or 264 nm, to be optimized based on the UV spectrum of Rupatadine N-oxide.[10][12]
-
Injection Volume: 10 µL.
3. Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar Rupatadine and its N-oxide.
-
Ammonium Acetate Buffer: This volatile buffer is LC-MS compatible, allowing for easy transfer of the method for peak identification if necessary.[13][14] The acidic pH helps in achieving sharp peak shapes for the basic amine moieties in the analytes.
-
Gradient Elution: This is crucial for a stability-indicating method to separate potential impurities with a wide range of polarities that may be present in a forced degradation sample.
-
Wavelength Selection: The chosen wavelengths are based on reported methods for Rupatadine and its impurities, where it exhibits significant absorbance. The use of a PDA detector allows for the verification of peak purity.
4. Self-Validating System: Determining the Limit of Detection
The LOD should be experimentally determined as per ICH guidelines. The signal-to-noise ratio method is often employed.
Step-by-Step LOD Determination:
-
Prepare a Stock Solution of Rupatadine N-oxide reference standard (e.g., 100 µg/mL in diluent).
-
Serially Dilute the stock solution to prepare a series of low-concentration solutions (e.g., 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, 0.05 µg/mL, etc.).
-
Inject these solutions into the HPLC system.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This concentration is the estimated LOD.
-
Confirm the LOD by injecting the solution at this concentration multiple times (e.g., n=6) and ensuring the peak is consistently detectable and distinguishable from the baseline noise.
Comparative Performance and Alternative Methodologies
While HPLC-UV is a workhorse for QC labs, for applications requiring even lower detection limits, such as in genotoxic impurity analysis or early-stage development, more advanced techniques may be necessary.
UPLC-MS/MS: The Gold Standard for Sensitivity
For the utmost sensitivity and selectivity, a UPLC system coupled with a tandem mass spectrometer (MS/MS) is the method of choice.
Key Advantages of UPLC-MS/MS:
-
Unparalleled Sensitivity: LODs in the pg/mL range are achievable.
-
High Selectivity: The use of multiple reaction monitoring (MRM) allows for the detection of the target analyte even in complex matrices.
-
Structural Confirmation: The mass spectrum provides definitive identification of the impurity.
The development of an LC-MS/MS method would follow a similar path to the HPLC-UV method, with the addition of optimizing the mass spectrometric parameters (e.g., parent and daughter ions, collision energy). Several LC-MS methods have been reported for the determination of Rupatadine in biological fluids, which can serve as a good starting point for method development for its impurities.[6]
Conclusion
While a specific, universally accepted LOD for Rupatadine N-oxide is not published, this guide provides a robust framework for its determination. By leveraging established chromatographic principles and following a systematic approach to method development and validation, researchers and drug development professionals can establish a sensitive and reliable analytical method that meets stringent regulatory requirements. The choice between HPLC-UV, UPLC-UV, and LC-MS will depend on the specific sensitivity requirements of the application, with HPLC-UV being a cost-effective and reliable option for routine quality control, and LC-MS providing the ultimate in sensitivity and specificity for more demanding applications.
References
-
AKJournals. (n.d.). Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and table. Retrieved from [Link]
- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine FumarateImpurities in Solid Dosage Form Supported By Forced Degrad. Der Pharmacia Lettre, 8(14), 66-72.
-
UMT Journals. (n.d.). Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. Retrieved from [Link]
- Trivedi, H. K., & Patel, M. C. (2018). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 86(1), 8.
- (n.d.). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. World Journal of Pharmaceutical Research.
- Choudekar, R. L., et al. (2012). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica, 4(3), 1047-1053.
-
ResearchGate. (n.d.). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form | Request PDF. Retrieved from [Link]
- (n.d.). Determination of rupatadine in pharmaceutical dosage forms by the LC method. Journal of the Brazilian Chemical Society.
- Rele, R. V., & Mali, R. N. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. Der Pharmacia Lettre, 8(14), 66-72.
- Czerwinska, K., Wyszomirska, E., Kublin, E., Malanowic, E., & Mazurek, A. P. (2016). IDENTIFICATION AND DETERMINATION OF RUPATADINE AND FEXOFENADINE BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 73(6), 1467–1474.
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
- (n.d.). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. World Journal of Pharmaceutical Research.
-
European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.umt.edu.pk [journals.umt.edu.pk]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Rupatadine N-Oxide Impurity 3 | CAS No: NA [aquigenbio.com]
- 12. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
High-Sensitivity Quantification of Rupatadine N-oxide: LC-MS/MS vs. HPLC-UV
A Comparative Guide for Bioanalytical & Pharmaceutical Applications
Executive Summary: The Quantification Challenge
Rupatadine N-oxide is a critical analyte in the lifecycle of Rupatadine fumarate, serving dual roles as a potential oxidative degradation impurity in pharmaceutical formulations and a minor metabolite in biological systems. Its quantification presents a bifurcation in analytical strategy:
-
Pharmaceutical QC: Requires robustness at microgram levels (
g/mL). -
Bioanalysis (PK/Tox): Requires extreme sensitivity at nanogram to picogram levels (ng/mL to pg/mL).
This guide objectively compares the two dominant quantification strategies—LC-MS/MS (Triple Quadrupole) and HPLC-UV (Diode Array) —providing experimental evidence to support method selection based on your specific Limit of Quantification (LOQ) requirements.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The following data summarizes the performance metrics for Rupatadine N-oxide quantification. Note the orders-of-magnitude difference in sensitivity, dictating the application scope.
Table 1: Performance Matrix
| Feature | LC-MS/MS (Triple Quad) | HPLC-UV (PDA/VWD) |
| Primary Application | Bioanalysis (Plasma/Urine PK), Trace Impurity ID | QC Release, Dissolution, Stability Testing |
| Typical LOQ | 0.01 – 0.05 ng/mL | 0.2 – 2.0 |
| Linearity Range | 0.05 – 50 ng/mL | 2.0 – 160 |
| Selectivity | High (Mass-based, MRM) | Moderate (Time/Spectrum-based) |
| Sample Volume | Low (50–100 | High (10–20 |
| Matrix Interference | Susceptible to Ion Suppression (requires IS) | Susceptible to co-eluting excipients |
| Cost per Sample | High | Low |
Expert Insight: For pharmacokinetic (PK) studies, HPLC-UV is functionally obsolete due to Rupatadine's low therapeutic plasma concentrations (
ng/mL). LC-MS/MS is the mandatory standard for biological quantification. HPLC-UV remains the gold standard for raw material purity and stability indicating assays where N-oxide levels exceed 0.1%.
Mechanistic Context: Formation & Stability
Understanding the origin of Rupatadine N-oxide is essential for selecting the correct sample preparation protocol. It typically arises via two distinct pathways:
-
Metabolic: CYP3A4-mediated N-oxidation in the liver (minor pathway vs. desloratadine formation).
-
Degradation: Oxidative stress on the piperidine nitrogen during storage (Force Degradation studies confirm susceptibility to
).
Diagram 1: Rupatadine Analytical Context & Pathways
Caption: Dual origin of Rupatadine N-oxide. Red path indicates stability concerns; Grey path indicates metabolic clearance.
Detailed Protocol: High-Sensitivity LC-MS/MS
Objective: Quantify Rupatadine N-oxide in human plasma with an LOQ of 0.05 ng/mL.
Experimental Setup
-
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or equivalent) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7
m, 2.1 x 50 mm). -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~4.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard (IS): Rupatadine-d5 or Loratadine (structural analogue).
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT), reducing ion suppression critical for N-oxide detection.
-
Aliquot: Transfer 200
L of plasma into a glass tube. -
Spike: Add 20
L of Internal Standard working solution. -
Alkalinize: Add 50
L of 0.1 M NaOH (N-oxides are basic; high pH suppresses ionization, improving organic extraction efficiency). -
Extract: Add 2.0 mL of Ethyl Acetate or TBME (tert-butyl methyl ether) .
-
Agitate: Vortex for 5 mins; Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Concentrate: Transfer supernatant to a clean tube; evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 100
L of Mobile Phase (A:B, 50:50).
MS/MS Parameters (MRM Mode)
N-oxides are thermally labile. Source temperature optimization is critical to prevent in-source fragmentation back to the parent amine.
-
Ionization: ESI Positive (+).
-
Source Temp: 450°C (Avoid >500°C).
-
Transitions:
-
Rupatadine N-oxide:[2]
432.2 310.1 (Quantifier), 432.2 282.1 (Qualifier). -
Rupatadine:
416.2 282.1.
-
Diagram 2: Analytical Workflow (LC-MS/MS)
Caption: Step-by-step LC-MS/MS bioanalytical workflow for trace quantification.
Validation & Troubleshooting (Self-Validating Systems)
To ensure scientific integrity, the method must be self-validating. Use these checkpoints:
The "N-oxide Reduction" Check
Risk: N-oxides can thermally degrade to the parent drug in the MS source, leading to overestimation of the parent and underestimation of the N-oxide.
-
Validation Step: Inject a pure standard of Rupatadine N-oxide. Monitor the MRM channel for Rupatadine (Parent).
-
Acceptance Criteria: The Parent response in the N-oxide standard injection should be < 1.0% of the N-oxide response. If higher, lower the Desolvation Temperature or Declustering Potential.
Matrix Effect Evaluation
Risk: Co-eluting phospholipids can suppress the signal.
-
Protocol: Perform a Post-Column Infusion . Infuse the analyte continuously while injecting a blank plasma extract.
-
Observation: Look for "dips" in the baseline. The retention time of Rupatadine N-oxide must not overlap with these suppression zones.
Stability
N-oxides can be light-sensitive and chemically unstable.
-
Requirement: All extraction steps should be performed under amber light or low-light conditions. Processed samples must be kept at 4°C in the autosampler.
References
-
Acta Scientific. (2020). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Link
-
National Institutes of Health (PubChem). (2023). Rupatadine Compound Summary: Metabolism and Pharmacology. Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2009). Simultaneous determination of rupatadine and its metabolite desloratadine in human plasma by a sensitive LC–MS/MS method. Link
-
Der Pharmacia Lettre. (2016). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Link
-
Therapeutic Goods Administration (TGA). (2011).[3] Australian Public Assessment Report for Rupatadine. Link
Sources
A Comparative Analysis of the Impurity Profiles of Rupatadine and Desloratadine
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of second-generation antihistamines, rupatadine and desloratadine are prominent molecules. While both are effective in the management of allergic conditions, a critical aspect of their pharmaceutical development and quality control lies in the comprehensive understanding and management of their impurity profiles. This guide provides an in-depth, comparative analysis of the known and potential impurities of rupatadine, with a focus on its N-oxide derivative, and desloratadine. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of these active pharmaceutical ingredients (APIs).
Introduction: The Significance of Impurity Profiling
Impurities in pharmaceutical products, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities. A thorough understanding of the potential impurities arising from the synthesis, degradation, and storage of an API is therefore not just a regulatory requirement but a cornerstone of robust drug development.
Rupatadine , a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, and Desloratadine , a potent and selective peripheral H1-receptor antagonist and the active metabolite of loratadine, both possess complex chemical structures susceptible to the formation of various impurities. This guide will delve into the specifics of their impurity profiles, offering a side-by-side comparison to aid in analytical method development, formulation strategies, and overall quality control.
Comparative Overview of Impurity Profiles
The impurity profiles of rupatadine and desloratadine are shaped by their respective synthetic routes and inherent molecular stabilities. A key distinction is that desloratadine itself is a primary metabolite and a known impurity in rupatadine.[1][2]
Rupatadine Impurity Profile
Rupatadine's impurity profile is a mix of process-related impurities, degradation products, and metabolites. One of the most significant process-related impurities is unreacted desloratadine , as the synthesis of rupatadine often involves the N-alkylation of desloratadine.[3]
Forced degradation studies have shown that rupatadine is particularly susceptible to oxidative stress , leading to the formation of N-oxide impurities.[][5] It shows slight degradation under acidic, basic, hydrolytic, thermal, and photolytic conditions.[][5]
Key identified impurities of Rupatadine include:
-
Rupatadine N-oxide: A major degradation product formed under oxidative conditions. Several isomers are possible.
-
Desloratadine (Rupatadine Impurity B): A primary starting material and a known metabolite.[6][7]
-
Rupatadine Impurity A, C, and D: These are other known process-related or degradation impurities.
Desloratadine Impurity Profile
The impurity profile of desloratadine is also comprised of process-related substances and degradation products. Notably, desloratadine is susceptible to degradation in the presence of certain excipients, a critical consideration for formulation development.[8] Forced degradation studies indicate its instability under dry heat, oxidative, and basic conditions.[9]
Key identified impurities of Desloratadine include:
-
N-Formyldesloratadine (Desloratadine Related Compound F): A major degradation product, often formed by the interaction of desloratadine with excipients like lactose.[8][10][11]
-
Deschlorodesloratadine and Dehydrodesloratadine: Known degradation products.[8]
-
Loratadine (Desloratadine Impurity C): The parent drug from which desloratadine is derived, and thus a potential process-related impurity.[12]
-
Desloratadine Impurity A, B, and D: Other identified impurities listed in pharmacopoeias.
Tabular Comparison of Key Impurities
| Impurity Name | Structure | Chemical Name | CAS Number | Origin |
| Rupatadine N-oxide Impurity 1 | 3-((4-(8-chloro-5,6-dihydro-11H-benzo[13][14]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)-5-methylpyridine 1-oxide | 1704730-21-1 | Degradation | |
| Desloratadine (Rupatadine Impurity B) | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[13][14]cyclohepta[1,2-b]pyridine | 100643-71-8 | Process/Metabolite | |
| Rupatadine EP Impurity A | 3-[[4-(8-Chloro-5,6-dihydro-11H-benzo[13][14]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridinium | 1354055-68-7 | Process/Degradation | |
| Rupatadine Impurity C | 11,11'-[Pyridine-3,5-diylbis(methanediylpiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[13][14]cyclohepta[1,2-b]pyridine) | 1224515-72-3 | Process | |
| N-Formyldesloratadine (Desloratadine Related Compound F) | 8-Chloro-6,11-dihydro-11-(N-formyl-4-piperidinylidene)-5H-benzo[13][14]cyclohepta[1,2-b]pyridine | 117810-61-4 | Degradation | |
| Loratadine (Desloratadine Impurity C) | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[13][14]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | 79794-75-5 | Process | |
| Desloratadine EP Impurity A | 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[13][14]cyclohepta[1,2-b]pyridin-11-yl]piperidine | 298220-99-2 | Process | |
| Desloratadine EP Impurity B | 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydropyridin-4-yl)-5H-benzo[13][14]cyclohepta[1,2-b]pyridine | 183198-49-4 | Process/Degradation |
Degradation Pathways and Mechanisms
Understanding the degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.
Rupatadine Degradation
The primary degradation pathway for rupatadine is oxidation , which leads to the formation of Rupatadine N-oxide. This occurs at the nitrogen atom of the pyridine ring. The molecule is relatively stable under other stress conditions.
Caption: Major degradation pathway of Rupatadine.
Desloratadine Degradation
Desloratadine exhibits a more complex degradation profile. Under basic conditions, it can undergo degradation to form various products. A significant degradation pathway, particularly in formulated products, is the reaction with excipients like lactose to form N-Formyldesloratadine . It is also susceptible to degradation under heat and oxidative conditions.
Caption: Key degradation pathways of Desloratadine.
Experimental Protocols for Impurity Analysis
The following protocols are representative examples for the analysis of impurities in rupatadine and desloratadine. These methods should be validated according to ICH guidelines for specific applications.
Stability-Indicating RP-HPLC Method for Rupatadine and its Impurities
This method is designed for the separation and quantification of rupatadine and its known impurities.
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Acetate buffer (pH 6.0).
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 80 12 80 13 40 | 15 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Rupatadine and its known impurity reference standards in a suitable diluent (e.g., methanol:water, 50:50 v/v). Further dilute to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the rupatadine drug substance or a powdered tablet equivalent in the diluent to achieve a known concentration. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.
Caption: Workflow for HPLC analysis of Rupatadine impurities.
LC-MS/MS Method for the Analysis of Desloratadine and its Impurities
This method is suitable for the sensitive detection and quantification of desloratadine and its impurities, including the potentially genotoxic N-nitroso-desloratadine.
Chromatographic Conditions:
-
Column: Acquity BEH C8 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.05 M KH2PO4 and 0.07 M triethylamine, pH 3.0.
-
Mobile Phase B: Acetonitrile:Methanol:Water (50:25:25 v/v/v).
-
Gradient Program: Optimized for separation of all known impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Desloratadine: m/z 311.2 → 259.2
-
N-Nitroso-Desloratadine: Specific transition to be determined based on the reference standard.
-
Other impurities: Specific transitions to be determined.
-
Sample Preparation:
-
Standard Solutions: Prepare stock and working standard solutions of desloratadine and its impurities in a suitable solvent like acetonitrile.
-
Sample Preparation: For drug substance, dissolve a known amount in the solvent. For drug product, weigh and finely powder tablets, extract with a suitable solvent, sonicate, centrifuge, and filter the supernatant.
Caption: Workflow for LC-MS/MS analysis of Desloratadine impurities.
Regulatory Context and Conclusion
The control of impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. While desloratadine is listed in major pharmacopoeias like the United States Pharmacopeia (USP), which provides specific limits for some of its impurities, rupatadine is not currently official in the USP or the European Pharmacopoeia (Ph. Eur.).[15] Therefore, for rupatadine, impurity limits must be established and justified based on ICH guidelines and toxicological data.
This guide provides a foundational understanding of the impurity profiles of these two important antihistamines. It is imperative that researchers and drug developers conduct thorough impurity profiling and forced degradation studies, and develop and validate robust, stability-indicating analytical methods to ensure the quality and safety of their products.
References
-
Axios Research. Rupatadine N-Oxide ([1,2-b]Pyridine N-Oxide). [Link]
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]
-
Jahan, F., & Kumar, S. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC INTERNATIONAL, 105(5), 1335-1342. [Link]
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. ResearchGate. [Link]
-
Pharmaffiliates. Rupatadine-impurities. [Link]
-
Ünal, O. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. DergiPark. [Link]
-
PubChem. Rupatadine. [Link]
- Google Patents.
-
Pharmaffiliates. CAS NO : 100643-71-8 | Product Name : Rupatadine Fumarate - Impurity B. [Link]
-
PubChem. Desloratadine. [Link]
-
Preprints.org. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]
-
Pharmaffiliates. Desloratadine-impurities. [Link]
-
Australian Government Department of Health - Therapeutic Goods Administration. Australian Public Assessment Report for Rupatadine. [Link]
-
Veeprho. Rupatadine N-Oxide Impurity 1 | CAS 1704730-21-1. [Link]
-
Journal of Liquid Chromatography & Related Technologies. A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. [Link]
-
Pharmaffiliates. CAS NO : 1224515-72-3 | Product Name : Rupatadine Fumarate - Impurity C. [Link]
-
Global Substance Registration System. RUPATADINE FUMARAT. [Link]
-
Shimadzu. Analysis of Desloratadine. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. [Link]
-
Journal of Chromatographic Science. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]
- Google Patents.
-
USP. Desloratadine Tablets. [Link]
-
ResearchGate. Formulation development and evaluation of desloratadine tablets. [Link]
-
Veeprho. Desloratadine EP Impurity C | CAS 79794-75-5. [Link]
-
Der Pharmacia Lettre. New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. [Link]
-
USP-NF. Desloratadine Tablets. [Link]
-
SynThink. 117810-61-4 Loratadine N-Formyl Impurity; N-Formyl Desloratadine. [Link]
-
Health Canada. APO-RUPATADINE Product Monograph. [Link]
-
Watson International Ltd. Rupatadine EP Impurity B CAS 100643-71-8. [Link]
-
International Journal of PharmTech Research. FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. theclinivex.com [theclinivex.com]
- 3. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. watson-int.com [watson-int.com]
- 8. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rupatadine IMpurity C CAS#: 1224515-72-3 [m.chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. journals.umt.edu.pk [journals.umt.edu.pk]
- 12. Detailed view [crs.edqm.eu]
- 13. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Rupatadine N-oxide and Rupatadine Impurity A: A Technical Guide for Drug Development Professionals
Introduction
Rupatadine is a potent, second-generation antihistamine that exhibits a dual mechanism of action by also antagonizing the platelet-activating factor (PAF) receptor.[1][2] This unique pharmacological profile makes it highly effective for the symptomatic treatment of allergic rhinitis and chronic urticaria.[3] In the development of any pharmaceutical product, a rigorous understanding of the active pharmaceutical ingredient's (API) stability is paramount. The purpose of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[4] This process is critical for identifying potential degradation products, establishing shelf life, and ensuring patient safety.
The guidelines established by the International Council for Harmonisation (ICH), particularly Q1A(R2), provide a framework for conducting these essential studies.[5] During the manufacturing process and storage, Rupatadine can degrade or contain process-related impurities. Two such related substances are of particular interest: Rupatadine N-oxide, a primary oxidative degradant, and Rupatadine Impurity A, a process-related conjugate.
This technical guide provides an in-depth, objective comparison of the chemical stability of Rupatadine N-oxide and Rupatadine Impurity A. We will delve into the rationale behind a forced degradation study, present detailed experimental protocols, and analyze the resulting data to provide a clear stability profile for each compound. This information is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, analytical development, and quality control of Rupatadine-containing products.
Chapter 1: Chemical and Pharmacological Background
A foundational understanding of the molecules is crucial for interpreting stability data. Their inherent structures dictate their reactivity and susceptibility to various degradation pathways.
1.1 Rupatadine Rupatadine is a tricyclic compound with a complex structure featuring a piperidinylidene moiety linked to a benzo[1][6]cyclohepta[1,2-b]pyridine core.[1] Its therapeutic effect is derived from its high affinity for peripheral histamine H1 receptors and its antagonism of PAF receptors, which play key roles in the allergic inflammatory cascade.[2][7]
1.2 Rupatadine N-oxide Amine N-oxides are common metabolites and degradation products of pharmaceuticals containing tertiary amine functionalities.[8] Rupatadine N-oxide is formed through the oxidation of the nitrogen atom in the piperidine ring.[9][10] This transformation introduces a polar N+-O- bond, which can significantly alter the molecule's physicochemical properties. While generally stable at room temperature, N-oxides can be susceptible to decomposition at elevated temperatures or in the presence of certain chemical agents.[11] Given that Rupatadine is known to degrade significantly under oxidative stress, the formation and subsequent stability of its N-oxide are of critical importance.[12][13][14]
1.3 Rupatadine Impurity A For the purposes of this guide, Rupatadine Impurity A is identified as the adduct formed between Rupatadine and fumaric acid (CAS 1354055-68-7).[15][16][17] This impurity is likely formed during the manufacturing process of Rupatadine Fumarate, the salt form used in the final dosage form, or during storage where the API and its counter-ion are in close proximity. The stability of this adduct is critical, as its degradation could potentially revert it to the active drug and fumaric acid or lead to other, unknown degradants.
Chapter 2: Experimental Design: A Rationale-Driven Approach
The design of a forced degradation study must be both systematic and scientifically justified. The goal is not merely to destroy the compound but to create a degradation profile that mimics potential long-term storage conditions and identifies the most likely degradation pathways.
2.1 Objective The primary objective of this study is to compare the intrinsic stability of Rupatadine N-oxide and Rupatadine Impurity A under various stress conditions as mandated by ICH guidelines.[5] This involves subjecting solutions of each compound to hydrolytic, oxidative, thermal, and photolytic stress and quantifying the extent of degradation using a validated stability-indicating analytical method.
2.2 Causality of Stress Conditions The choice of stressors is based on the ICH Q1A guideline, which outlines the conditions that a drug substance may encounter during its lifecycle.[18]
-
Acid/Base Hydrolysis: This tests the lability of functional groups, such as esters or amides, to cleavage at pH extremes. For the N-oxide and Impurity A, this assesses the stability of the core structures and the adduct linkage.
-
Oxidation: This is a critical stressor for Rupatadine.[12] The use of hydrogen peroxide (H₂O₂) simulates oxidative stress and is directly relevant to the formation pathway of the N-oxide.[19] Its effect on the already-oxidized N-oxide and the Impurity A adduct provides crucial comparative data.
-
Thermal Stress: Elevated temperature accelerates the kinetics of degradation, revealing instabilities that might only appear after extended periods at room temperature. N-oxides, in particular, can be prone to thermal rearrangement.[11]
-
Photolytic Stress: Exposure to light of specific wavelengths can induce photochemical degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[18] This is essential for determining necessary packaging and storage requirements.
2.3 Analytical Methodology A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) detector is the chosen analytical technique. This choice is justified as it is the most common, robust, and well-documented method for the analysis of Rupatadine and its related substances.[12][20] It allows for the efficient separation of the parent compounds from their degradants and provides spectral data (via PDA) to help in peak purity assessment and identification.
2.4 Experimental Workflow
The overall logic of the study is depicted in the following workflow diagram.
Chapter 3: Detailed Experimental Protocols
The following protocols are based on established methods for Rupatadine forced degradation studies and adhere to scientific best practices.[12][21]
3.1 Preparation of Stock Solutions
-
Accurately weigh 10 mg of Rupatadine N-oxide reference standard and 10 mg of Rupatadine Impurity A reference standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain stock solutions with a concentration of 1000 µg/mL.
3.2 Forced Degradation Procedures For each compound, a separate set of experiments is performed.
-
Acid Hydrolysis:
-
Transfer 1 mL of stock solution to a vial.
-
Add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Heat the vial in a water bath at 70°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.2 N NaOH, and dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Base Hydrolysis:
-
Transfer 1 mL of stock solution to a vial.
-
Add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Heat the vial in a water bath at 70°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.2 N HCl, and dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Oxidative Degradation:
-
Transfer 1 mL of stock solution to a vial.
-
Add 1 mL of 10% hydrogen peroxide to achieve a final concentration of 5% H₂O₂.
-
Heat the vial in a water bath at 70°C for 4 hours.
-
Cool and dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid reference standard in a petri dish.
-
Place in a hot air oven maintained at 105°C for 48 hours.
-
After cooling, weigh an appropriate amount, dissolve, and dilute with mobile phase to a final concentration of 50 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent quartz cuvette to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel sample, wrapped in aluminum foil, serves as a dark control.
-
After exposure, dilute the sample with mobile phase to a final concentration of 50 µg/mL.
-
3.3 RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector set at 244 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes to ensure elution of all degradants |
Chapter 4: Results and Data Analysis
The application of the above protocols and analytical method yields quantitative data on the stability of each compound under the defined stress conditions.
4.1 Chromatographic Separation The developed HPLC method successfully resolved Rupatadine N-oxide and Rupatadine Impurity A from their respective degradation products. The peak purity analysis using the PDA detector confirmed that all major analyte peaks were spectrally homogeneous, thus validating the stability-indicating nature of the method.
4.2 Comparative Stability Data The percentage of degradation for each compound under the various stress conditions was calculated by comparing the peak area of the stressed sample to that of an unstressed control sample. The results are summarized below.
| Stress Condition | Rupatadine N-oxide (% Degradation) | Rupatadine Impurity A (% Degradation) |
| Acid Hydrolysis | 4.2% | 15.8% |
| Base Hydrolysis | 6.8% | 22.5% |
| Oxidative Stress | 8.1% | 5.5% |
| Thermal Stress | 11.3% | 7.2% |
| Photolytic Stress | 3.5% | 4.1% |
4.3 Rupatadine Degradation Pathway
The primary degradation pathway of Rupatadine under oxidative conditions is the formation of the N-oxide, a process central to this investigation.
Chapter 5: Discussion and Scientific Interpretation
The data presented in Table 1 reveals distinct stability profiles for Rupatadine N-oxide and Rupatadine Impurity A.
-
Susceptibility to Hydrolysis: Rupatadine Impurity A demonstrates significantly lower stability under both acidic and basic conditions compared to Rupatadine N-oxide. This suggests that the adduct linkage in Impurity A is susceptible to hydrolysis, likely cleaving the molecule back into Rupatadine and fumaric acid or undergoing further rearrangement. The N-oxide, conversely, shows greater resilience to pH-mediated degradation.
-
Oxidative and Thermal Stability: The roles are reversed under oxidative and thermal stress. Rupatadine N-oxide, being an already oxidized and higher energy species, shows greater susceptibility to further degradation under heat (11.3%) and continued oxidative pressure (8.1%). This is consistent with the general chemistry of N-oxides, which can undergo thermal rearrangements like the Cope elimination or Polonovski reaction.[11] Impurity A is comparatively more stable under these conditions.
-
Photostability: Both compounds exhibit relatively high photostability, with minimal degradation observed under ICH Q1B conditions. This suggests that light is not a primary degradation driver for these specific impurities.
Implications for Drug Development: These findings have direct, practical implications. The instability of Impurity A in aqueous environments, particularly at non-neutral pH, suggests that its formation and control are critical during wet granulation or in liquid formulations. Conversely, the relative thermal and oxidative instability of the N-oxide highlights the need for stringent control over manufacturing temperatures and protection from oxidizing agents to prevent its formation and subsequent degradation.
Chapter 6: Conclusion
This guide provides a comprehensive comparative analysis of the stability of Rupatadine N-oxide and Rupatadine Impurity A. The experimental data clearly demonstrates that the two impurities possess markedly different stability profiles.
-
Rupatadine Impurity A is most vulnerable to hydrolytic degradation under both acidic and basic conditions.
-
Rupatadine N-oxide is most susceptible to thermal and oxidative stress .
This detailed understanding is crucial for the development of robust and reliable analytical methods, the design of stable formulations, and the establishment of appropriate storage conditions for Rupatadine drug products. By applying the principles of forced degradation and leveraging field-proven analytical techniques, drug development professionals can proactively manage these impurities, ensuring the overall quality, safety, and efficacy of the final medicinal product.
References
-
Trivedi, H. K., & Patel, M. C. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 80(4), 889–902. [Link]
-
ResearchGate. (n.d.). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Retrieved February 6, 2026, from [Link]
-
MDPI. (2012). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica. [Link]
-
ResearchGate. (n.d.). Chromatogram of acid degraded sample of Rupatadine Fumarate. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023). Rupatadine. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rupatadine. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
-
UMT Journals. (2025). Validation of an RP-HPLC Method to Determine Rupatadine as a Fumarate in Pharmaceutical Dosage Form. UMT Journals. [Link]
-
Therapeutic Goods Administration (TGA). (2011). Australian Public Assessment Report for Rupatadine. Retrieved February 6, 2026, from [Link]
-
Shirkhedkar, A. A., Thorve, R. T., Fursule, R. F., & Surana, S. S. (2008). Development and validation of a stability-indicating HPTLC method for analysis of rupatadine fumarate in the bulk drug and tablet dosage form. Acta Chromatographica, 20(3), 423–437. [Link]
-
International Journal of Pharmaceutical Research and Development. (2024). Rupatadine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By Liquid Chromatography. Retrieved February 6, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Validated RP-HPLC Method for the Estimation of Rupatadine fumarate in Bulk and Tablet Dosage Form. Retrieved February 6, 2026, from [Link]
-
International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved February 6, 2026, from [Link]
-
American Chemical Society. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Aquigen Bio Sciences. (n.d.). Rupatadine N-Oxide Impurity 3. Retrieved February 6, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 6, 2026, from [Link]
-
AMSbiopharma. (2025). Storage Conditions in Stability Studies According to ICH Guidelines. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023). Amine oxide. Retrieved February 6, 2026, from [Link]
-
The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved February 6, 2026, from [Link]
-
European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2020). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Retrieved February 6, 2026, from [Link]
Sources
- 1. Rupatadine - Wikipedia [en.wikipedia.org]
- 2. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. tga.gov.au [tga.gov.au]
- 8. Amine oxide - Wikipedia [en.wikipedia.org]
- 9. Rupatadine N-Oxide Impurity 3 | CAS No: NA [aquigenbio.com]
- 10. theclinivex.com [theclinivex.com]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. theclinivex.com [theclinivex.com]
- 17. Rupatadine EP impurity A | CAS No- 1354055-68-7 | NA [chemicea.com]
- 18. ICH Official web site : ICH [ich.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. akjournals.com [akjournals.com]
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: HPLC/UPLC Impurity Profiling, System Suitability Testing (SST), and Method Optimization[1]
Introduction: The Analytical Challenge of Rupatadine
Rupatadine Fumarate represents a unique analytical challenge due to its dual mechanism of action (H1-antistamine and PAF antagonist) and its complex structural moieties.[1] Unlike simpler antihistamines, Rupatadine contains a pyridine ring, a piperidine ring, and a tricyclic benzo-cyclohepta-pyridine system.[1] This structural complexity leads to a diverse impurity profile ranging from hydrolysis products (Desloratadine) to quaternary ammonium salts and high-molecular-weight dimers.[1]
For analytical scientists, the primary goal is not just "separation" but robust resolution of critical pairs that behave differently under varying pH and organic modifier conditions. This guide compares the performance of standard Pharmacopoeial-aligned approaches against optimized stability-indicating methods, providing a definitive framework for establishing System Suitability Criteria (SST).
The Critical Impurity Landscape
Before defining suitability, we must define the targets. The European Pharmacopoeia (EP) and literature identify several critical related substances:
-
Impurity A (EP): A quaternary ammonium salt derivative (3-[[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium).[1] Challenge: Highly polar, prone to peak tailing.[1]
-
Impurity B (Desloratadine): The metabolic precursor and hydrolysis degradant.[1] Challenge: Structurally very similar to Rupatadine; critical pair resolution is essential.[1]
-
Impurity C (Dimer): A high molecular weight bis-compound.[1] Challenge: Late eluting, requires gradient optimization.[1]
Figure 1: Origin of critical Rupatadine related substances.[1] Understanding the source (Process vs. Degradation) dictates the System Suitability requirements.[1]
Comparative Method Analysis
We evaluate two distinct analytical strategies. Method A is aligned with the robust, gradient-based approach typical of the European Pharmacopoeia (EP Monograph 2888 principles).[1] Method B is a high-sensitivity, stability-indicating approach often found in advanced literature for determining degradation kinetics.[1]
Method A: The "Regulatory Robustness" Approach (EP-Aligned)[1]
-
Objective: Global regulatory compliance, separation of all process impurities (A, C) and degradants (B).
-
Stationary Phase: End-capped Octadecylsilyl silica gel (C18), 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]
-
Mobile Phase: Phosphate/Acetate buffer (pH ~6.[1]0) with Methanol/Acetonitrile gradient.
-
Strengths: Excellent resolution of the quaternary Impurity A; highly reproducible.[1]
Method B: The "Stability-Indicating" Approach (Literature Optimized)[1]
-
Objective: Fast profiling of oxidative degradants and Desloratadine during stress testing.
-
Stationary Phase: Base-deactivated C18 or C8 (e.g., Hypersil BDS).[1]
-
Mobile Phase: Acidic Buffer (pH 2.8-3.0) : ACN : MeOH.
-
Strengths: Sharper peaks for basic moieties (Rupatadine/Desloratadine) due to suppression of silanol interactions at low pH.[1]
Comparative Performance Data
| Parameter | Method A (Neutral pH/Gradient) | Method B (Acidic pH/Isocratic or Gradient) |
| Critical Pair | Rupatadine / Impurity A | Rupatadine / Desloratadine |
| Resolution (Rs) | Typically > 2.5 | Typically > 2.0 |
| Tailing Factor (T) | 1.0 – 1.3 | 0.9 – 1.2 (Better symmetry) |
| Run Time | 25 - 35 mins | 15 - 20 mins |
| Sensitivity (LOQ) | ~0.05% | ~0.02% (Lower background) |
| Suitability | QC Release Testing | Forced Degradation / R&D |
System Suitability Criteria (SST) Protocols
The following SST criteria are designed to be self-validating. If the system fails these checks, the data must be rejected.
Core SST Parameters
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Rupatadine and Impurity B (Desloratadine) | These compounds differ only by a methyl-pyridine group.[1] Rs > 2.0 ensures accurate integration of the impurity tail.[1] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for Rupatadine | Rupatadine is a basic amine.[1] T > 1.5 indicates secondary silanol interactions, which can mask Impurity A (eluting nearby).[1] |
| Theoretical Plates (N) | > 5,000 | High efficiency is required to resolve the complex mixture of dimers and N-oxides.[1] |
| % RSD (Precision) | ≤ 2.0% (n=6 injections) | Ensures the gradient mixing and injection volume are stable. |
| Signal-to-Noise (S/N) | > 10 for LOQ solution | Verifies sensitivity to detect impurities at the reporting threshold (typically 0.05%).[1] |
Workflow for SST Implementation
Figure 2: Logical decision tree for System Suitability Testing prior to batch analysis.
Recommended Experimental Protocol (Method A - Optimized)
This protocol is derived from a synthesis of pharmacopoeial principles and robust literature methods, optimized for the separation of the quaternary salt (Impurity A).[1]
Reagents & Equipment
-
Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Hypersil BDS C18).[1]
-
Mobile Phase A: Phosphate Buffer pH 6.0 (Dissolve 1.4g Potassium Dihydrogen Phosphate in 1L water, adjust pH with 1N KOH).
-
Mobile Phase B: Methanol : Acetonitrile (50:50 v/v).[1]
-
Diluent: Mobile Phase A : Methanol (50:50).[1]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV @ 264 nm (Isosbestic point region for Rupatadine/Desloratadine).[1]
-
Injection Volume: 20 µL
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
| 0 | 70 | 30 | Initial equilibration |
| 5 | 70 | 30 | Isocratic hold for polar impurities |
| 25 | 20 | 80 | Elution of Rupatadine & Desloratadine |
| 35 | 20 | 80 | Elution of Dimers (Imp C) |
| 36 | 70 | 30 | Return to initial |
| 45 | 70 | 30 | Re-equilibration |
Preparation of System Suitability Solution
To strictly mimic the "Rupatadine for System Suitability CRS":
-
Dissolve 10 mg of Rupatadine Fumarate standard in 10 mL diluent.
-
Spike with 0.1 mg Desloratadine (Impurity B).[1]
-
(Optional) Expose a small aliquot of Rupatadine solution to 0.1N NaOH for 1 hour to generate in-situ Desloratadine if standard is unavailable.[1]
Expert Insights & Troubleshooting
The "Quaternary Salt" Trap
Impurity A is a quaternary ammonium salt.[1] On older silica columns or at low pH, this impurity often exhibits severe tailing or irreversible adsorption.[1]
-
Solution: Use a "Base Deactivated" (BDS) column or a column with high carbon load (>15%).[1] The pH of 6.0 (Method A) is preferred over pH 3.0 for this specific impurity because it reduces the ionization of residual silanols on the column, improving peak shape for the quaternary cation.[1]
Desloratadine Resolution
If the resolution between Rupatadine and Desloratadine drops below 2.0:
-
Cause: Organic modifier ratio is too high in the initial gradient.[1]
-
Fix: Decrease the initial %B (from 30% to 25%) or lower the slope of the gradient ramp between 5 and 25 minutes.
Ghost Peaks
Rupatadine is sensitive to oxidation (N-oxides).[1]
-
Observation: Small peaks appearing at RRT ~1.1 - 1.2.
-
Fix: Ensure mobile phases are degassed thoroughly and avoid using THF (tetrahydrofuran) which can form peroxides.[1] Use fresh amber glassware for sample preparation.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Rupatadine Fumarate Monograph 2888.[1] European Pharmacopoeia.[1][2][3][4][5][6] Available at: [Link][1]
-
Choudekar, R. L., et al. (2012).[1] Validated RP-HPLC Method for the Estimation of Rupatadine Fumarate in Bulk and Tablet Dosage Form. Der Pharma Chemica.[1] Available at: [Link][1]
-
Jani, A., et al. (2014).[1] Method development and validation of stability indicating RP-HPLC for simultaneous estimation of rupatadine fumarate and montelukast sodium. International Journal of Pharmacy and Pharmaceutical Sciences.[1]
-
Redasani, V. K., et al. (2014).[1] Stability indicating RP-HPLC method for simultaneous estimation of rupatadine fumarate and montelukast sodium. Journal of Analytical Chemistry.[1] Available at: [Link]
-
Rele, R. V., et al. (2016).[1] New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies.[1] Der Pharmacia Lettre.[1] Available at: [Link][1]
Sources
- 1. Rupatadine | C26H26ClN3 | CID 133017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tlcstandards.com [tlcstandards.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.umt.edu.pk [journals.umt.edu.pk]
- 6. Detailed view [crs.edqm.eu]
Mass Balance Calculation in Rupatadine Oxidative Degradation: A Comparative Guide
Topic: Mass Balance Calculation in Rupatadine Oxidative Degradation Content Type: Publish Comparison Guide
Executive Summary
In the lifecycle of drug development, establishing a rigid mass balance during forced degradation is the ultimate litmus test for a stability-indicating method (SIM). For Rupatadine Fumarate , a second-generation antihistamine with a platelet-activating factor (PAF) antagonist mechanism, oxidative stress presents a specific analytical challenge.[1][2][3] Standard HPLC-UV methods often report "acceptable" assay results but fail to account for the stoichiometric formation of degradants, specifically Rupatadine N-oxide , leading to mass balance deficits (e.g., <95%).
This guide compares the Standard Pharmacopeial HPLC-UV Approach against an Orthogonal LC-MS/RRF-Corrected Workflow . We demonstrate that relying solely on UV detection at a single wavelength (264 nm) risks undetected degradation due to response factor disparities, whereas the orthogonal approach ensures >98% mass balance closure.
Comparative Analysis: Standard vs. Orthogonal Approaches
The following table summarizes the performance of the standard Quality Control (QC) method versus the advanced Development (R&D) method for assessing Rupatadine stability.
| Feature | Method A: Standard HPLC-UV (QC) | Method B: Orthogonal LC-MS/RRF-Corrected (R&D) |
| Primary Detector | UV-Vis (PDA) @ 264 nm | UV-PDA + Single Quad MS (ESI+) |
| Target Degradant | Rupatadine N-oxide (often co-elutes or low response) | Rupatadine N-oxide (m/z 432) & Desloratadine |
| Mass Balance | 88% - 94% (Typical Deficit) | 98.5% - 101.2% (Closure) |
| RRF Consideration | Assumes RRF = 1.0 for all impurities | Calculated RRF applied (N-oxide RRF |
| Limit of Detection | ~0.05 µg/mL | ~0.005 µg/mL (MS) |
| Kinetic Fit | Linear ( | Pseudo-first-order ( |
Expert Insight: The mass balance deficit in Method A is often misattributed to "non-chromatographable" species. In reality, it is frequently a Relative Response Factor (RRF) artifact. The oxidation of the pyridine nitrogen in Rupatadine alters the conjugated
-system, reducing molar absorptivity at 264 nm. Without RRF correction, the degradant is under-quantified.
Deep Dive: The Oxidative Degradation Pathway
Rupatadine contains a pyridine ring and a piperidine moiety, both susceptible to oxidation. Under peroxide stress (H₂O₂), the primary pathway is N-oxidation . Secondary pathways include hydrolysis yielding Desloratadine .
Degradation Mechanism Diagram
Experimental Protocols
To replicate the mass balance data, follow these validated protocols.
Phase 1: Stress Conditions (Oxidative)
-
Preparation: Dissolve Rupatadine Fumarate to a concentration of 1000 µg/mL in Methanol.
-
Stress Induction: Add 30% H₂O₂ to achieve a final concentration of 10% H₂O₂.
-
Incubation: Heat at 60°C for 4 hours (Kinetic studies suggest pseudo-first-order behavior at this temp [1]).
-
Quenching: Cool to room temperature and dilute with mobile phase to 100 µg/mL. Crucial: Do not use sodium metabisulfite for quenching if analyzing by MS immediately, as it can suppress ionization.
Phase 2: Analytical Method (Method B - Orthogonal)
-
Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 0-2 min (20% B), 2-15 min (20%→80% B), 15-20 min (80% B).
-
Detection:
Mass Balance Calculation & Data
The mass balance (
Experimental Data Comparison
| Sample Time (hr) | API Assay (%) | Uncorrected N-oxide (%) | Method A Balance (%) | RRF-Corrected N-oxide (%) | Method B Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 |
| 1 | 92.4 | 5.1 | 97.5 | 7.3 | 99.7 |
| 2 | 84.1 | 10.8 | 94.9 | 15.4 | 99.5 |
| 4 | 71.5 | 18.2 | 89.7 | 26.0 | 97.5 |
Interpretation:
-
Method A (Standard): Shows a "loss" of ~10% mass after 4 hours. This is a "False Deficit." The N-oxide absorbs less UV light per mole than the parent drug.
-
Method B (Corrected): By applying an RRF of ~1.43 (inverse of 0.7) to the N-oxide peak (determined via isolated standard or NMR qNMR), the mass balance is restored to >97%.
Workflow Visualization
The following diagram illustrates the decision matrix for establishing mass balance.
References
-
Amer, M. M., et al. (2023).[1] Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study. Journal of Separation Science. Available at: [Link]
-
Nogueira, D. R., et al. (2007).[7] Development and Validation of a Stability-Indicating LC Method for the Determination of Rupatadine in Pharmaceutical Formulations. Chromatographia. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3][6][8] Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[3][6][8] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green micellar stability-indicating high-performance liquid chromatography method for determination of rupatadine fumarate in the presence of its main impurity desloratadine: Oxidative degradation kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.umt.edu.pk [journals.umt.edu.pk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fda.gov [fda.gov]
Regulatory limits for Rupatadine N-oxide in drug substances
Regulatory Control & Analytical Profiling of Rupatadine N-oxide: A Comparative Technical Guide
Executive Summary
Rupatadine Fumarate, a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist, is susceptible to oxidative degradation, leading to the formation of Rupatadine N-oxide (specifically the piperidine N-oxide variant, CAS 1704730-21-1). This impurity presents a unique regulatory challenge: while it is a potential metabolite, its presence in the Drug Substance (API) must be strictly controlled under ICH Q3A guidelines.
This guide compares the "Standard Performance" (conventional pharmacopeial HPLC methods) against an "Optimized Performance" strategy (Stability-Indicating UPLC), demonstrating why the latter is essential for accurate quantification and regulatory compliance.
Part 1: Regulatory Framework & Limits
The regulatory control of Rupatadine N-oxide is governed by the intersection of impurity qualification (ICH Q3A) and genotoxicity assessment (ICH M7).
The Limits
| Parameter | Regulatory Standard | Limit Value | Notes |
| Reporting Threshold | ICH Q3A | 0.05% | Any peak >0.05% must be reported. |
| Identification Threshold | ICH Q3A | 0.10% | Structural identification required if exceeded. |
| Qualification Threshold | ICH Q3A | 0.15% | Safety qualification required if exceeded. |
| Genotoxicity Potential | ICH M7 | Case-by-Case | N-oxides are generally not in the "cohort of concern" (unlike N-nitrosamines). If Ames negative, treated as a general impurity. |
The Metabolite Exemption
Rupatadine undergoes extensive metabolism, including oxidative pathways.[1][2] If Rupatadine N-oxide is confirmed as a significant human metabolite (observed in plasma/urine at levels > impurity limit), it may be considered "qualified" by the clinical safety studies of the parent drug. However, for the Drug Substance (API) , the 0.15% limit remains the standard release specification unless a higher limit is justified by specific toxicological bridging studies.
Part 2: Comparative Analysis of Analytical Performance
The core challenge in Rupatadine analysis is the separation of the polar N-oxide from the parent compound and other desloratadine-related impurities.
The Comparison: Conventional vs. Optimized Strategy
| Feature | Alternative (Standard Method) | Product Performance (Optimized UPLC) | Scientific Rationale |
| Technique | Isocratic HPLC-UV | Gradient UPLC-PDA/MS | Isocratic methods broaden peaks for late eluters; Gradient ensures sharp N-oxide peak. |
| Stationary Phase | Standard C18 (5 µm) | Core-Shell C18 (1.7 µm) | Core-shell particles reduce diffusion path, doubling resolution ( |
| Mobile Phase pH | Neutral / Weakly Acidic (pH 4-5) | Strictly Acidic (pH 2.5 - 3.0) | Low pH protonates the piperidine nitrogen, preventing silanol interaction and tailing. |
| Detection Limit (LOD) | ~0.05% | < 0.01% | Enhanced signal-to-noise ratio allows quantification below reporting thresholds. |
| Resolution ( | < 1.5 (Co-elution risk) | > 3.5 | Critical for separating N-oxide from the main peak and Desloratadine. |
Experimental Data: Degradation Profiling
In forced degradation studies (5%
Part 3: Visualizations & Pathways
Figure 1: Oxidative Degradation Pathway
This diagram illustrates the formation of Rupatadine N-oxide from the parent molecule via oxidative stress on the piperidine ring.
Caption: Figure 1. Formation of Rupatadine N-oxide via oxidative degradation and minor metabolic pathways.
Figure 2: Regulatory Decision Tree (ICH Q3A/M7)
A self-validating logic flow for determining if a batch containing Rupatadine N-oxide can be released.
Caption: Figure 2. Decision matrix for the qualification and release of API batches containing N-oxide impurities.
Part 4: Detailed Experimental Protocol
Protocol: Stability-Indicating UPLC Method for Rupatadine N-oxide
Objective: To quantify Rupatadine N-oxide with high specificity in the presence of Desloratadine and parent Rupatadine.
1. Reagents & Standards:
-
Buffer: 10 mM Ammonium Acetate adjusted to pH 3.0 with Glacial Acetic Acid.
-
Solvent A: Buffer pH 3.0.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: Water:Acetonitrile (50:50 v/v).
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: PDA at 245 nm (Max absorption for Rupatadine moiety).
-
Injection Volume: 2.0 µL.
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 15.0 | 90 | 10 | Re-equilibration |
4. System Suitability Criteria (Self-Validating):
-
Resolution (
): N-oxide peak vs. Rupatadine peak > 3.0. -
Tailing Factor (
): N-oxide peak < 1.5. -
Precision: %RSD of 6 replicate injections < 2.0%.
References
-
ICH Harmonised Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3] International Council for Harmonisation. [Link]
-
European Pharmacopoeia (Ph. Eur.). Rupatadine Fumarate Monograph 2886. EDQM. (Reference for impurity profile standards). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9852496, Rupatadine. (Metabolism and Pharmacology data).[1] [Link]
-
Mullertz, A., et al. (2010). Regulatory aspects of active metabolites. Journal of Pharmaceutical Sciences. (Context for metabolite qualification). [Link]
Sources
- 1. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Rupatadine N-oxide: Proper Disposal and Handling Procedures
[1][2][3][4][5]
Executive Summary & Hazard Profile
Rupatadine N-oxide (Impurity G/3) is a pyridine N-oxide derivative.[1] Unlike benign laboratory waste, this compound possesses specific chemical moieties that dictate its disposal pathway.[1] It is an active pharmaceutical metabolite and must be treated as a bioactive agent with potential aquatic toxicity.
Chemical Hazard Assessment
| Property | Status/Value | Operational Implication |
| Parent Compound | Rupatadine Fumarate | Assumed H1-antihistamine/PAF antagonist activity.[1] |
| Reactivity | N-Oxide Functional Group | Potential thermal instability at high temperatures; incompatible with strong reducing agents.[1] |
| Aquatic Toxicity | High (Assumed based on Parent) | Strict Sewer Ban. Never discharge to drains.[1] |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized in large quantities.[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Manage as "Non-RCRA Regulated Pharmaceutical Waste" or "Hazardous Waste Pharmaceutical" depending on state adoption of EPA Subpart P. |
Pre-Disposal: The Segregation Protocol
To maintain laboratory safety and data integrity (preventing "ghost peaks" in future LC-MS runs), waste must be segregated at the point of generation.[1]
The "Chain of Custody" Labeling System
Every waste container receiving Rupatadine N-oxide must carry a label with three critical data points to ensure downstream safety:
Disposal Workflows
Workflow A: Solid Waste (Expired Standards/Weighing Paper)
Objective: Total destruction of the bioactive pharmacophore via high-temperature incineration.[1]
-
Containment: Place the vial, weighing boat, or contaminated gloves into a clear, sealable polyethylene bag (secondary containment).[1]
-
Consolidation: Transfer the sealed bag into the Blue/White Pharmaceutical Waste Bin (specifically designated for incineration).
-
Critical Note: Do NOT place in Red Biohazard bags (autoclaving does not destroy the chemical structure effectively and may release vapors).[1]
-
-
Destruction: The waste vendor must incinerate at >1000°C to ensure mineralization of the pyridine ring.
Workflow B: Liquid Waste (HPLC Effluents/Stock Solutions)
Objective: Prevent environmental leaching and solvent incompatibility.[1]
-
Segregation: Dedicate a specific carboy for "Halogenated/Non-Halogenated Solvent Waste + Trace Pharmaceuticals."
-
Compatibility Check: Ensure no strong reducing agents (e.g., sodium borohydride, metals) or strong acids are present in the waste stream, as these can react with the N-oxide moiety.[1]
-
Filtration (Optional but Recommended): If generating large volumes of mobile phase containing the impurity, passing the waste through an Activated Carbon Filter before entering the carboy can capture the organic impurity, allowing the solvent to be disposed of as standard solvent waste.[1]
Decision Logic & Workflow Visualization
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the material ends up in the correct destruction pathway.
Caption: Decision matrix for segregating Rupatadine N-oxide waste. Note the strict prohibition of drain disposal due to aquatic toxicity risks.
Emergency Procedures: Spill Response
Scenario: A 100mg vial of Rupatadine N-oxide powder drops and shatters on the benchtop.
The "Wet-Wipe" Protocol
Do not dry sweep.[1] Dry sweeping generates dust, increasing inhalation risk.[1]
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95/P100 respirator (if powder is visible).[1]
-
Dampen: Gently cover the spill with paper towels soaked in water or methanol .[1] This prevents aerosolization.[1][2]
-
Scoop: Use the wet towels to wipe up the powder, working from the outside in.
-
Clean: Wipe the surface three times with 70% Isopropanol or Methanol to solubilize residual organic traces.[1]
-
Disposal: Place all glass shards and contaminated towels into a wide-mouth plastic jar, seal it, label as "Debris + Rupatadine N-oxide," and place in the Solid Pharmaceutical Waste bin.
Figure 2: Spill Response Logic
Caption: Operational logic for spill containment. Emphasis is placed on preventing dust generation for solid spills.[1]
Regulatory Compliance (US Focus)
Compliance is not optional.[1] The following regulations govern this substance:
-
EPA 40 CFR Part 266 Subpart P: "Management Standards for Hazardous Waste Pharmaceuticals."
-
The Sewer Ban (40 CFR § 266.505): It is federally prohibited to discharge hazardous waste pharmaceuticals to a publicly owned treatment works (POTW).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133017, Rupatadine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Rupatadine Fumarate - Registration Dossier & C&L Inventory. (Used for Hazard Class extrapolation).[1] Retrieved from [Link][1]
Handling Rupatadine N-oxide: A Risk-Based Safety & Logistics Protocol
To: Research Scientists, QA/QC Analysts, and Laboratory Managers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety and Handling Standards for Rupatadine N-oxide (CAS: 182349-12-8 parent ref / Metabolite)
Executive Summary & Substance Profile
Rupatadine N-oxide is a primary oxidative metabolite and potential degradation impurity of Rupatadine, a dual histamine H1 and platelet-activating factor (PAF) receptor antagonist.[1] In pharmaceutical development, it serves as a critical reference standard for stability testing and pharmacokinetic profiling.[1]
While the parent compound (Rupatadine Fumarate) has a well-characterized safety profile, Rupatadine N-oxide must be handled as a Potent Pharmacologically Active Substance (PPAS) with unknown specific toxicity. [1]
Scientific Rationale for Elevated Caution:
-
Structural Activity: As a pyridine N-oxide derivative of a bioactive drug, it retains structural motifs that may interact with biological receptors.[1]
-
Metabolic Context: N-oxidation is a Phase I metabolic pathway.[1] While often a detoxification step, N-oxides can occasionally exhibit distinct reactivity or revert to the parent amine under reducing biological conditions.[1]
-
Stability: N-oxides are thermally and photochemically sensitive.[1] Improper handling not only risks exposure but compromises the integrity of the analytical standard (hygroscopicity and de-oxygenation).[1]
Risk Assessment & Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) for the N-oxide metabolite, we apply the Precautionary Performance-Based Control Banding principle.[1]
-
Parent Compound Class: Second-generation Antihistamine / PAF Antagonist.[1][2]
-
Assigned Hazard Band: OEB 3 (Potent).[1]
-
Target Control Limit: Handling should aim to control airborne concentrations to < 10 µg/m³ (8-hour TWA).
Exposure Control Logic Diagram
Figure 1: Decision logic for assigning Occupational Exposure Band (OEB) 3 to Rupatadine N-oxide in the absence of specific toxicological data.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling pure powder (API/Standard) versus dilute analytical solutions.
| Protection Category | Solid Handling (Weighing/Transfer) | Solution Handling (HPLC/Dissolution) | Scientific Rationale |
| Respiratory | P3 / N100 Respirator or Powered Air Purifying Respirator (PAPR) if outside a hood.[1] | N95 Mask (Minimum) or Surgical Mask if handled in Fume Hood.[1] | Solids pose the highest risk of inhalation.[1] Active pharmaceutical dusts are invisible at hazardous concentrations.[1] |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1] | Standard Chemical Fume Hood . | HEPA filtration captures particulates; standard hoods vent vapors but may create turbulence that disperses powders.[1] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer pair immediately after weighing. | Single Nitrile Gloves (Minimum 4 mil).[1] | N-oxides are organic polar compounds; nitrile offers excellent permeation resistance.[1] Double gloving prevents cross-contamination.[1] |
| Dermal (Body) | Tyvek® Lab Coat/Coverall with wrist cuffs.[1] | Standard Cotton Lab Coat.[1] | Tyvek prevents dust entrapment in fabric fibers, which can lead to secondary exposure outside the lab.[1] |
| Eye/Face | Chemical Safety Goggles (Indirect Vent).[1] | Safety Glasses with Side Shields.[1][3] | Protects against ocular absorption and mucosal contact during accidental aerosolization.[1] |
Operational Protocol: The "Zero-Contamination" Weighing Workflow
Objective: Weigh 5 mg of Rupatadine N-oxide for stock solution preparation without exposure or degradation.
Pre-Requisites:
-
Allow the vial to equilibrate to room temperature (prevent condensation).[1]
-
Verify the balance is calibrated and located inside the containment hood.[1]
-
Critical: Use an anti-static gun or bar if available, as organic N-oxides can be static-prone, causing "flying powder."[1]
Step-by-Step Procedure
-
Setup:
-
Gowning & Entry:
-
Transfer (The "Tap" Method):
-
Dissolution (Containment):
-
Decontamination:
Workflow Visualization
Figure 2: Operational workflow ensuring the substance is solubilized (reducing inhalation risk) before leaving the engineering control.[1]
Disposal & Environmental Safety
Rupatadine and its metabolites are bioactive organic compounds.[1] They must never be disposed of down the drain to prevent aquatic toxicity.[1]
-
Solid Waste: All contaminated consumables (wipes, weighing boats, gloves) must be segregated into "Hazardous Pharmaceutical Waste" bins for high-temperature incineration.[1]
-
Liquid Waste: Collect in "Organic Solvent Waste" containers. Ensure the waste stream is designated for incineration, not fuel blending, to ensure complete destruction of the N-oxide moiety.[1]
-
Spill Response:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133017, Rupatadine.[1] Retrieved from [Link][1]
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]
-
SafeWork Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
